molecular formula C7H5Br2NO2 B3057292 1,3-Dibromo-5-methyl-2-nitrobenzene CAS No. 78831-78-4

1,3-Dibromo-5-methyl-2-nitrobenzene

Cat. No.: B3057292
CAS No.: 78831-78-4
M. Wt: 294.93 g/mol
InChI Key: XVVIBMJSRSEASD-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dibromo-5-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVIBMJSRSEASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563484
Record name 1,3-Dibromo-5-methyl-2-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78831-78-4
Record name 1,3-Dibromo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3-Dibromo-5-methyl-2-nitrobenzene CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,3-Dibromo-5-methyl-2-nitrobenzene (CAS 78831-78-4)

As a Senior Application Scientist, navigating the synthesis and application of highly functionalized arenes requires more than just following a recipe; it demands a deep mechanistic understanding of the molecule's electronic environment and steric constraints. 1,3-Dibromo-5-methyl-2-nitrobenzene (commonly referred to as 3,5-dibromo-4-nitrotoluene) is a specialized halogenated nitroarene that serves as a critical building block in advanced organic synthesis and supramolecular chemistry[1].

This whitepaper deconstructs the physicochemical properties, mechanistic synthesis pathways, and downstream applications of this compound, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling

The strategic placement of a nitro group flanked by two bulky bromine atoms, with a para-methyl group, creates a unique electronic topology. The electron-withdrawing nitro group strongly activates the adjacent carbon-bromine bonds, making the molecule highly susceptible to nucleophilic attack, while the methyl group provides a hydrophobic anchor[2].

Table 1: Quantitative Physicochemical Data

ParameterSpecification
IUPAC Name 1,3-Dibromo-5-methyl-2-nitrobenzene
Common Name 3,5-Dibromo-4-nitrotoluene
CAS Number 78831-78-4[1]
Molecular Formula C7H5Br2NO2[1]
Molecular Weight 294.93 g/mol [1]
Canonical SMILES CC1=CC(Br)=C(=O)C(Br)=C1[1]
Physical State Solid (Light yellow crystals)[3]

Mechanistic Pathways & Synthesis Strategy

The Causality of Synthetic Design: A novice approach to synthesizing 1,3-dibromo-5-methyl-2-nitrobenzene might involve the direct electrophilic nitration of 3,5-dibromotoluene. However, this route is fundamentally flawed. The methyl group is an ortho/para director, while the halogens are ortho/para directing but deactivating. The steric bulk of the two meta-bromines makes nitration between them (the 4-position) highly hindered, inevitably leading to intractable mixtures of regioisomers.

To bypass this, the authoritative method relies on the controlled oxidation of an existing aniline derivative: 2,6-dibromo-4-methylaniline [3]. By starting with the amino group already locked in the correct position, regioisomerism is entirely eliminated.

The oxidation is executed in two distinct stages to overcome the high activation energy required to fully oxidize an electron-deficient aniline:

  • Amine to Nitroso: m-Chloroperoxybenzoic acid (mCPBA) is used to selectively oxidize the primary amine to a nitroso intermediate[3].

  • Nitroso to Nitro: Because mCPBA often stalls at the nitroso stage for sterically hindered substrates, a harsh oxidative cocktail of Hydrogen Peroxide (H₂O₂) and Nitric Acid (HNO₃) in acetic acid is introduced to provide the thermodynamic push necessary to yield the fully oxidized nitroarene[3].

Pathway1 A 2,6-Dibromo-4-methylaniline (Starting Material) B mCPBA, CH2Cl2 Reflux, 2h A->B C 2,6-Dibromonitroso-4-toluene (Nitroso Intermediate) B->C D H2O2, HNO3, AcOH 90°C, 3h C->D E 1,3-Dibromo-5-methyl-2-nitrobenzene (Target Product) D->E

Two-step oxidation of 2,6-dibromo-4-methylaniline to 1,3-dibromo-5-methyl-2-nitrobenzene.

Reactivity & Supramolecular Applications

The core value of 1,3-dibromo-5-methyl-2-nitrobenzene lies in its reactivity profile. The nitro group sits ortho to both bromine atoms. During Nucleophilic Aromatic Substitution (S_NAr), the strong electron-withdrawing nature of the nitro group stabilizes the anionic Meisenheimer intermediate, drastically lowering the activation barrier for the displacement of the bromide ions[4].

This dual-electrophilic nature makes the compound a premier building block for synthesizing complex macrocycles, such as oxacalix[4]arenes . When reacted with resorcinol derivatives under basic conditions (often via Ullmann-type coupling or direct S_NAr), the dibromo core acts as a rigid linker, forcing the assembly of highly structured host molecules used in ion sensing and supramolecular chemistry[4].

Pathway2 A 1,3-Dibromo-5-methyl-2-nitrobenzene (Electrophile) C Ullmann Coupling / SNAr Base, Catalyst, Heat A->C B Resorcinol Derivatives (Nucleophile) B->C D Oxacalix[4]arene Macrocycles (Host Molecules) C->D

Assembly of oxacalix[4]arene macrocycles via SNAr/Ullmann coupling of the dibromo core.

Experimental Protocols (Self-Validating Workflows)

The following methodology is adapted from validated literature procedures and engineered with built-in checkpoints to ensure process integrity[3].

Protocol A: Synthesis of 2,6-Dibromonitroso-4-toluene (Intermediate)
  • Solvation: Dissolve 2,6-dibromo-4-methylaniline (25.0 g, 94.4 mmol) and mCPBA (73.0 g, 326 mmol) in anhydrous CH₂Cl₂ (700 mL)[3].

  • Reaction: Heat the solution under reflux for 2 hours[3].

  • Self-Validation Checkpoint 1 (Precipitation): Cool the mixture to room temperature. The successful reduction of mCPBA will visibly manifest as a white precipitate of 3-chlorobenzoic acid[3].

  • Purification: Filter off the precipitate. Extract the organic filtrate with 1 M aqueous KOH until mCPBA is no longer detectable by Thin Layer Chromatography (TLC) using a silica gel/CHCl₃ system[3].

  • Isolation: Remove the solvent under reduced pressure and recrystallize the crude residue from hexane to yield the nitroso intermediate as a pale yellow solid (approx. 79% yield)[3].

Protocol B: Oxidation to 1,3-Dibromo-5-methyl-2-nitrobenzene
  • Suspension: Suspend the isolated 2,6-dibromonitroso-4-toluene (20.6 g, 73.9 mmol) in glacial acetic acid (500 mL)[3].

  • Oxidant Addition: At room temperature, slowly add a pre-mixed solution of H₂O₂ (210 mL of a 31.1% aqueous solution) and glacial acetic acid (200 mL)[3].

  • Catalytic Push: Add concentrated HNO₃ (69.3%, 13.9 mL) to the mixture[3].

  • Thermal Activation: Heat the reaction vessel in an oil bath at 90 °C[3].

  • Self-Validation Checkpoint 2 (Colorimetry): Monitor the reaction visually. The transformation from the nitroso to the nitro state is confirmed when the solution undergoes a distinct color shift from yellow to deep orange (typically requiring 3 hours)[3].

  • Quenching & Isolation: Quench the reaction by adding deionized water (1000 mL) to force the precipitation of the hydrophobic product. Separate the solid and recrystallize from hexane to afford light yellow crystals (approx. 76% yield)[3].

Safety & Toxicological Handling

Working with nitro-halo aromatics requires stringent safety protocols. The combination of a highly lipophilic core (allowing passage through the stratum corneum) and activated halogens creates a specific toxicological hazard[5]. The activated bromine atoms at the C1 and C3 positions can undergo haptenization via nucleophilic attack by cysteine residues in skin proteins. This irreversible binding leads to severe immune sensitization and Allergic Contact Dermatitis[5]. Furthermore, systemic absorption of nitroaromatics carries a documented risk of inducing methemoglobinemia. All procedures must be conducted in a Class II fume hood using nitrile double-gloving.

References

  • Title: 3,5-Dibromo-4-nitrotoluene (CAS 78831-78-4): Documentation and Chemical Properties Source: Fluorochem URL: 1

  • Title: SUPPORTING INFORMATION - General Synthetic Procedures (Synthesis of 3,5-dibromo-4-nitrotoluene) Source: Wiley-VCH URL: 3

  • Title: Fluorinated oxacalix[6]azacryptands: synthesis and complexation with propargyl alcohol Source: ResearchGate URL: 4

  • Title: 1,2-Dibromo-5-methyl-3-nitrobenzene Toxicological Profile and Haptenization Source: Benchchem URL: 5

Sources

1,3-Dibromo-5-methyl-2-nitrobenzene chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,3-Dibromo-5-methyl-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-5-methyl-2-nitrobenzene (CAS No. 78831-78-4), a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The document delineates its chemical structure, physicochemical properties, and core synthetic utility. As a trifunctional scaffold, this compound offers distinct reactive sites—two bromine atoms amenable to cross-coupling reactions and a nitro group that can be readily transformed into an amine. This guide offers field-proven insights into its synthesis and subsequent derivatization, supported by representative experimental protocols and authoritative references, to empower scientists in leveraging this versatile molecule for the construction of complex molecular architectures.

Chemical Identity and Physicochemical Properties

1,3-Dibromo-5-methyl-2-nitrobenzene is a substituted aromatic compound featuring a benzene ring functionalized with two bromine atoms, a methyl group, and a nitro group. The specific arrangement of these substituents dictates its chemical reactivity and utility as a building block in organic synthesis.

Caption: Chemical Structure of 1,3-Dibromo-5-methyl-2-nitrobenzene.

Table 1: Chemical Identifiers for 1,3-Dibromo-5-methyl-2-nitrobenzene

Identifier Value
CAS Number 78831-78-4[1][2]
IUPAC Name 1,3-dibromo-5-methyl-2-nitrobenzene[1]
Molecular Formula C₇H₅Br₂NO₂[1]
Molecular Weight 294.93 g/mol [1][3]
Canonical SMILES CC1=CC(Br)=C(=O)C(Br)=C1[1]
InChI InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3[1]

| InChI Key | XVVIBMJSRSEASD-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

Property Value Reference(s)
Appearance Solid (predicted) N/A
Melting Point 54-56 °C (for isomer 1,3-Dibromo-2-methyl-5-nitrobenzene)
Boiling Point 320.4 ± 37.0 °C at 760 mmHg (for isomer 1,3-Dibromo-2-methyl-5-nitrobenzene)

| Solubility | Soluble in common organic solvents; low solubility in water (predicted). |[4] |

Note: Experimental physical properties for this specific isomer are not widely reported. Data for a closely related isomer is provided for context.

Synthesis and Mechanistic Considerations

The most direct conceptual pathway for the synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene is the electrophilic aromatic substitution (nitration) of 1,3-dibromo-5-methylbenzene (3,5-dibromotoluene). The substituents on the ring guide the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the bromine atoms are also ortho-, para-directing but deactivating. The cumulative directing effect favors nitration at the C2 position, which is ortho to both a bromine atom and the methyl group.

The primary challenge in this synthesis is controlling the reaction conditions to prevent the formation of undesired isomers and dinitrated byproducts.[5] Maintaining a low reaction temperature is critical for achieving high regioselectivity and yield.

Caption: Conceptual workflow for the synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene.

Experimental Protocol: Synthesis via Nitration

This is a representative protocol based on established methods for aromatic nitration. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Cool the flask in an ice-salt bath to 0 °C.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Substrate Addition: Dissolve 1,3-dibromo-5-methylbenzene (1 equivalent) in a minimal amount of concentrated sulfuric acid and add this solution to the dropping funnel.

  • Reaction Execution: Add the substrate solution dropwise to the cold nitrating mixture over 30-60 minutes. The causality for slow, controlled addition is to manage the exothermic nature of the reaction and prevent temperature spikes that lead to side-product formation.[5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 1,3-Dibromo-5-methyl-2-nitrobenzene.[5]

Chemical Reactivity and Applications in Drug Development

The synthetic power of 1,3-Dibromo-5-methyl-2-nitrobenzene lies in the differential reactivity of its functional groups, making it a versatile scaffold.[6] The two bromine atoms serve as handles for carbon-carbon and carbon-heteroatom bond formation, while the nitro group can be readily converted to an amine, a cornerstone functional group in medicinal chemistry.

Caption: Key synthetic transformations of 1,3-Dibromo-5-methyl-2-nitrobenzene.

A. Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this molecule.[6] This opens access to a wide array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.

  • Reaction Setup: Suspend 1,3-Dibromo-5-methyl-2-nitrobenzene (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. The use of a metal-acid system is a classic and robust method for nitro group reduction.[7]

  • Work-up: Cool the reaction mixture and neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,5-dibromo-4-methylaniline.

B. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[8] These reactions are fundamental in drug discovery for constructing complex molecular frameworks, particularly biaryl structures.[8]

  • Reaction Setup: In a reaction vessel, combine 1,3-Dibromo-5-methyl-2-nitrobenzene (1 equivalent), an arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography to isolate the desired coupled product.[8]

Safety and Handling

As a substituted nitroaromatic compound, 1,3-Dibromo-5-methyl-2-nitrobenzene requires careful handling. While specific toxicological data is limited, data from structurally similar compounds indicate potential hazards.

  • Hazard Statements (based on related compounds): Harmful if swallowed (H302).[9] May cause skin and eye irritation.[10][11] Harmful if inhaled.[10]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

    • Avoid breathing dust.[11]

    • Wash hands thoroughly after handling.[13]

    • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

1,3-Dibromo-5-methyl-2-nitrobenzene is a highly functionalized and synthetically valuable intermediate. Its strategic arrangement of bromo, methyl, and nitro groups provides researchers with a versatile platform for molecular elaboration. The ability to selectively perform cross-coupling reactions at the bromine positions and transform the nitro group into a reactive amine function underscores its importance as a building block in the synthesis of novel compounds for drug discovery and materials science. Adherence to proper synthetic protocols and safety measures is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. 1,3-Dibromo-5-nitrobenzene. Available at: [Link]

  • PubChem. 1,3-Dibromo-2-methoxy-5-nitrobenzene. Available at: [Link]

  • NIST. Benzene, 1,3-dibromo-5-methyl-. Available at: [Link]

  • PubChem. 1,2-Dibromo-5-methyl-3-nitrobenzene. Available at: [Link]

  • PrepChem.com. Synthesis of 3,5-dibromo-nitro-benzene. Available at: [Link]

  • Chemistry LibreTexts. Nitro Compounds. Available at: [Link]

  • Scribd. Reactivity of Methyl and Nitro Benzene. Available at: [Link]

Sources

Comprehensive Technical Guide on 1,3-Dibromo-5-methyl-2-nitrobenzene: Nomenclature, Synthesis, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In advanced organic synthesis and drug development, the accurate identification and application of highly functionalized aromatic building blocks are critical. 1,3-Dibromo-5-methyl-2-nitrobenzene (CAS: 78831-78-4) is a uniquely activated electrophile widely utilized in cross-coupling and macrocyclization reactions. Because of the complex substitution pattern on its aromatic ring, this compound is known by several synonyms across chemical catalogs, regulatory databases, and academic literature. This whitepaper systematically deconstructs the nomenclature of this compound, details a self-validating synthetic protocol for its preparation, and maps its reactivity profile for downstream applications.

Chemical Identity and Nomenclature Dynamics

The existence of multiple synonyms for a single compound often creates indexing fragmentation in chemical databases. For 1,3-Dibromo-5-methyl-2-nitrobenzene, the variations in nomenclature stem from whether the molecule is named as a derivative of benzene or its parent alkyl-aromatic, toluene[1],[2].

Understanding these synonyms is essential for researchers conducting literature reviews or sourcing raw materials:

  • 1,3-Dibromo-5-methyl-2-nitrobenzene: The strict IUPAC systematic name. It treats the benzene ring as the core parent structure, numbering the substituents alphabetically (bromo before methyl before nitro) to achieve the lowest possible locant set[1].

  • 3,5-Dibromo-4-nitrotoluene: The most common functional synonym used in synthetic literature. By designating "toluene" as the parent structure, the methyl group automatically occupies position 1. Consequently, the nitro group sits at position 4, flanked by the two bromines at positions 3 and 5[1],[2].

  • Benzene, 1,3-dibromo-5-methyl-2-nitro-: The inverted index name commonly utilized by the Chemical Abstracts Service (CAS) and regulatory bodies to group all benzene derivatives together in alphabetical lists[3].

Table 1: Chemical Identifiers & Synonyms Summarization
Identifier TypeValueRationale / Context
IUPAC Name 1,3-dibromo-5-methyl-2-nitrobenzeneStrict systematic nomenclature prioritizing alphabetical functional groups[1].
Common Synonym 3,5-Dibromo-4-nitrotolueneDerived from the parent "toluene" structure; widely used in academic papers[2].
Database Index Name Benzene, 1,3-dibromo-5-methyl-2-nitro-Used in CAS registries for hierarchical chemical sorting[3].
CAS Registry Number 78831-78-4Unique numerical identifier for definitive sourcing[1].
SMILES CC1=CC(Br)=C(=O)C(Br)=C1Machine-readable topological string for cheminformatics[1].

Physicochemical Profiling

The physical properties of 1,3-Dibromo-5-methyl-2-nitrobenzene dictate its handling, solubility, and purification methodologies. The presence of two heavy bromine atoms significantly increases the molecular weight and lipophilicity of the compound, while the nitro group introduces a strong dipole moment.

Table 2: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Formula C7H5Br2NO2High halogen content increases lipophilicity and organic solvent solubility[1].
Molecular Weight 294.93 g/mol Heavy mass due to dibromo substitution[3].
Physical State Solid (Pale yellow crystals)Crystalline nature enables high-purity isolation via simple recrystallization[3].
Commercial Purity ≥98%Essential threshold for sensitive catalytic cross-coupling reactions[1].

Synthetic Methodology: A Self-Validating Protocol

The most robust route to synthesize 1,3-Dibromo-5-methyl-2-nitrobenzene is through the controlled, two-step oxidation of 2,6-dibromo-4-methylaniline. Direct nitration of 3,5-dibromotoluene often yields a mixture of regioisomers, making the oxidation of the pre-positioned amine far more regioselective[4].

As a Senior Application Scientist, I emphasize that every robust protocol must contain built-in validation checkpoints. The following methodology incorporates specific causality for each reagent choice and workup step.

Step 1: Oxidation to the Nitroso Intermediate

Objective: Chemoselective oxidation of the amine to a nitroso group without over-oxidizing the methyl group.

  • Reaction Setup: Dissolve 2,6-dibromo-4-methylaniline (94.4 mmol) and 3-chloroperoxybenzoic acid (mCPBA, 326 mmol) in 700 mL of anhydrous CH₂Cl₂.

    • Causality: mCPBA acts as a potent electrophilic oxygen transfer agent. CH₂Cl₂ is chosen for its inertness to oxidation and excellent solvation of both reactants.

  • Execution: Heat the solution under reflux for 2 hours, then cool to room temperature. Filter off the precipitated 3-chlorobenzoic acid (mCBA).

  • Self-Validating Workup: Extract the organic layer with 1 M aqueous KOH (1000 mL). Monitor the organic layer via Thin Layer Chromatography (TLC). Checkpoint: Continue extraction until mCPBA is no longer detectable by TLC.

    • Causality: KOH deprotonates the acidic mCBA byproduct and unreacted mCPBA, rendering them water-soluble. The TLC check ensures the complete removal of the oxidant, preventing dangerous side reactions in Step 2.

  • Isolation: Evaporate the solvent and recrystallize the crude 2,6-dibromonitroso-4-toluene from hexane to yield a pale yellow solid[4].

Step 2: Final Oxidation to the Nitroarene

Objective: Push the nitroso intermediate to the fully oxidized nitro state.

  • Reaction Setup: Suspend the purified 2,6-dibromonitroso-4-toluene (73.9 mmol) in 500 mL of glacial acetic acid.

  • Oxidant Addition: Add a solution of H₂O₂ (210 mL of a 31.1% aqueous solution mixed with 200 mL glacial acetic acid) at room temperature, followed by the slow addition of HNO₃ (69.3%, 13.9 mL).

    • Causality: The combination of H₂O₂ and HNO₃ in acetic acid provides a highly oxidizing environment that specifically targets the nitroso group. Using this mixture prevents the need for harsh, high-temperature direct nitration that could cleave the C-Br bonds.

  • Execution & Validation: Heat the mixture in an oil bath at 90 °C. Checkpoint: The reaction is deemed complete when the solution undergoes a distinct color change to orange (approximately 3 hours)[4].

  • Isolation: Quench the reaction by adding 1000 mL of water. The highly hydrophobic product will crash out of the aqueous solution. Filter and recrystallize from hexane to yield lightly yellow crystals of 1,3-Dibromo-5-methyl-2-nitrobenzene[4].

Applications in Advanced Organic Synthesis

The true value of 1,3-Dibromo-5-methyl-2-nitrobenzene lies in its unique electronic topology. The nitro group is strongly electron-withdrawing via both inductive and resonance effects. Because the two bromine atoms are positioned ortho to the nitro group (positions 3 and 5 relative to the toluene parent), the C-Br bonds are highly activated[3].

This activation enables two primary synthetic pathways:

  • Nucleophilic Aromatic Substitution (SₙAr): The ortho-nitro group stabilizes the Meisenheimer complex intermediate, allowing nucleophiles (like amines or alkoxides) to easily displace the bromines.

  • Transition-Metal Catalyzed Cross-Coupling: The compound is an excellent substrate for Ullmann etherifications. For example, reacting 1,3-dibromo-5-methyl-2-nitrobenzene with resorcinol in the presence of a copper salt and N,N-dimethylglycine yields complex oxacalix[4]arene macrocycles[4],[5].

Reactivity Pathway Visualization

Reactivity SM 1,3-Dibromo-5-methyl-2-nitrobenzene (Highly Activated Electrophile) SNAr Nucleophilic Aromatic Substitution (SNAr via ortho-Nitro activation) SM->SNAr Nucleophile attack at C-Br CrossCoupling Pd/Cu-Catalyzed Cross-Coupling (Suzuki, Ullmann) SM->CrossCoupling Oxidative Addition at C-Br Reduction Nitro Reduction (Fe/HCl or Pd/C, H2) SM->Reduction Chemoselective Reduction SNArProd Substituted Nitroaromatics (e.g., Ethers, Amines) SNAr->SNArProd CouplingProd Biaryls & Macrocycles (e.g., Oxacalix[4]arenes) CrossCoupling->CouplingProd AnilineProd 2,6-Dibromo-4-methylaniline (Synthetic Building Block) Reduction->AnilineProd

Caption: Divergent synthetic reactivity pathways of 1,3-Dibromo-5-methyl-2-nitrobenzene driven by ortho-nitro activation.

Conclusion

Whether indexed as 1,3-Dibromo-5-methyl-2-nitrobenzene or 3,5-Dibromo-4-nitrotoluene, this compound remains a cornerstone building block in modern synthetic chemistry. By understanding the rationale behind its nomenclature, mastering its self-validating synthesis, and leveraging its ortho-activated C-Br bonds, researchers can efficiently integrate this molecule into complex drug discovery pipelines and materials science applications.

References

  • Title: 3,5-Dibromo-4-nitrotoluene (CAS 78831-78-4) | Source: fluorochem.co.
  • Title: 3,5-Dibromo-4-nitrotoluene | 78831-78-4 | Source: sigmaaldrich.
  • Title: CAS 78831-78-4: Benzene, 1,3-dibromo-5-methyl-2-nitro- | Source: cymitquimica.
  • Title: SUPPORTING INFORMATION (Synthesis of 3,5-dibromo-4-nitrotoluene) | Source: wiley-vch.
  • Title: Kinetically and thermodynamically controlled synthesis of tetraoxa[1...] | Source: researchgate.

Sources

1,3-Dibromo-5-methyl-2-nitrobenzene solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-5-methyl-2-nitrobenzene in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. For researchers and professionals in drug development and materials science, understanding the solubility of a synthetic intermediate like 1,3-Dibromo-5-methyl-2-nitrobenzene is paramount for several reasons:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution. Poor solubility can lead to slow or incomplete reactions.

  • Purification: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of the target compound and its impurities in various solvents.

  • Formulation: In the development of new materials or pharmaceutical agents, the ability to create stable solutions of a specific concentration is critical.

This guide will delve into the factors governing the solubility of 1,3-Dibromo-5-methyl-2-nitrobenzene and provide a practical, field-proven methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility

The molecular structure of 1,3-Dibromo-5-methyl-2-nitrobenzene, a solid at room temperature, provides significant clues to its solubility behavior.[1] The molecule possesses several key features that influence its interaction with different solvents:

  • Aromatic Ring: The benzene ring forms the nonpolar backbone of the molecule.

  • Bromine Atoms: The two bromine atoms are large and polarizable, contributing to van der Waals forces.

  • Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group, introducing a significant dipole moment and making the molecule polar.

  • Methyl Group: The methyl group (-CH3) is a nonpolar, electron-donating group.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics. The fundamental principle of "like dissolves like" is a useful starting point for predicting solubility.[2][3] This principle suggests that a solute will dissolve best in a solvent that has similar intermolecular forces.

Table 1: Predicted Qualitative Solubility of 1,3-Dibromo-5-methyl-2-nitrobenzene in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar aromatic ring and methyl group will interact favorably with nonpolar solvents via London dispersion forces. However, the strong dipole of the nitro group may limit solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to HighThese solvents possess significant dipole moments that can interact favorably with the polar nitro group of the solute. The presence of both polar and nonpolar regions in these solvents can accommodate the different parts of the solute molecule. For instance, a related compound, 1,3-dibromo-5-nitrobenzene, is known to be soluble in acetone.[4]
Polar Protic Methanol, EthanolModerateThese solvents can engage in dipole-dipole interactions with the nitro group. While they are also capable of hydrogen bonding, the solute itself does not have strong hydrogen bond donating capabilities, which may limit its solubility compared to polar aprotic solvents of similar polarity. A structurally similar compound, 1,3-dibromo-5-methylbenzene, is soluble in methanol.[5]
Aqueous WaterVery LowThe molecule is predominantly nonpolar due to the large aromatic ring and bromine atoms. The polar nitro group is not sufficient to overcome the energy penalty of disrupting the strong hydrogen-bonding network of water. A similar compound, 1,3-dibromo-5-nitrobenzene, exhibits low solubility in water.[4]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of specific quantitative data, an experimental determination of solubility is essential for precise applications. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][6] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

The Shake-Flask Method: A Step-by-Step Guide

This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature.

Materials and Equipment:

  • 1,3-Dibromo-5-methyl-2-nitrobenzene (solid)

  • Selected laboratory solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol, water)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Glass vials or flasks with sealed caps

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add a known volume of each solvent to be tested (e.g., 5.0 mL).

    • Add an excess amount of 1,3-Dibromo-5-methyl-2-nitrobenzene to each vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[2] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials.[2]

    • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[2]

  • Quantification of Solute:

    • Prepare a series of standard solutions of 1,3-Dibromo-5-methyl-2-nitrobenzene of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by analyzing the standard solutions using HPLC.

    • Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC and determine the concentration of 1,3-Dibromo-5-methyl-2-nitrobenzene in the saturated solution.

  • Data Reporting:

    • Calculate the solubility from the determined concentration and the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC) cluster_report 5. Data Reporting prep1 Add excess solute to known volume of solvent in a sealed vial equil1 Agitate at constant temperature (24-72 hours) prep1->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant through a PTFE syringe filter sep1->sep2 quant2 Dilute filtered saturated solution sep2->quant2 quant1 Prepare calibration curve with known standards quant3 Analyze diluted sample and determine concentration quant1->quant3 quant2->quant3 report1 Calculate and report solubility (e.g., mg/mL) at the specified temperature quant3->report1

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

References

  • National Center for Biotechnology Information. (2025). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1,3-dibromo-5-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 1,3-Dibromo-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of 1,3-Dibromo-5-methyl-2-nitrobenzene, a versatile polysubstituted aromatic compound. We will delve into its synthesis, the electronic effects of its substituents, and its utility as a building block in the synthesis of complex organic molecules. This document is intended to serve as a valuable resource for professionals engaged in synthetic and medicinal chemistry.

Molecular Structure and Electronic Properties

1,3-Dibromo-5-methyl-2-nitrobenzene possesses a unique arrangement of substituents on the benzene ring that dictates its reactivity. The key functional groups are:

  • Two Bromine Atoms: These are ortho, para-directing deactivators. Their inductive electron-withdrawing effect is stronger than their mesomeric electron-donating effect, leading to an overall deactivation of the ring towards electrophilic attack.

  • One Nitro Group: This is a powerful meta-directing and strongly deactivating group due to both its strong inductive and mesomeric electron-withdrawing effects.

  • One Methyl Group: This is an ortho, para-directing and activating group due to its positive inductive and hyperconjugation effects.

The interplay of these groups creates a nuanced reactivity profile. The strong deactivating effect of the nitro group, combined with the deactivating nature of the two bromine atoms, renders the aromatic ring significantly electron-deficient. This makes electrophilic aromatic substitution challenging. Conversely, the electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution.

Physicochemical Properties
PropertyValue
CAS Number 78831-78-4[1]
Molecular Formula C₇H₅Br₂NO₂[2]
Molecular Weight 294.93 g/mol [2]
Appearance Solid

Synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene

A plausible and common synthetic route to 1,3-Dibromo-5-methyl-2-nitrobenzene starts from 2,6-dibromotoluene.

Step-by-step Protocol: Nitration of 2,6-Dibromotoluene

This protocol is adapted from a similar synthesis of 2,6-dibromo-3-nitrotoluene.[3]

Objective: To synthesize 1,3-Dibromo-5-methyl-2-nitrobenzene via the nitration of 2,6-dibromotoluene.

Materials:

  • 2,6-Dibromotoluene

  • 70% Nitric Acid

  • Ice water

  • Ethanol

  • Water

Procedure:

  • To a stirred solution of 2,6-dibromotoluene (0.152 mol), slowly add 76 ml of 70% nitric acid dropwise over a period of 30 minutes. An exothermic reaction will be observed, so careful control of the addition rate is crucial.

  • After the addition is complete, continue stirring the mixture for an additional 60 minutes.

  • Pour the reaction mixture into 1500 ml of ice water.

  • Collect the solid precipitate by filtration.

  • Dry the collected solids to yield the crude product.

  • Recrystallize the product from an ethanol-water mixture to obtain purified 1,3-Dibromo-5-methyl-2-nitrobenzene.

Discussion of Causality:

The nitration of 2,6-dibromotoluene is an electrophilic aromatic substitution reaction. The nitro group is introduced onto the benzene ring. The directing effects of the two bromine atoms (ortho, para-directing) and the methyl group (ortho, para-directing) guide the incoming nitro group. In this case, the position meta to the methyl group and ortho to one of the bromine atoms is sterically and electronically favored.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2,6-Dibromotoluene Product 2,6-Dibromotoluene->Product Nitration HNO3/H2SO4 HNO₃ / H₂SO₄ G Substrate 1,3-Dibromo-5-methyl-2-nitrobenzene Intermediate Meisenheimer Complex (stabilized by NO₂ group) Substrate->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Product Substituted Product Intermediate->Product - Br⁻ LeavingGroup Bromide Ion (Br⁻)

Caption: Nucleophilic Aromatic Substitution Workflow.

Reduction of the Nitro Group

The nitro group of 1,3-Dibromo-5-methyl-2-nitrobenzene can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. The resulting aniline derivative is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

Common Reduction Methods:

ReagentConditionsNotes
H₂/Raney Nickel Catalytic hydrogenationOften preferred over Pd/C to avoid dehalogenation of the aromatic bromides. [4]
Fe/Acid Iron in acidic media (e.g., acetic acid)A mild method that is often chemoselective for the nitro group. [4]
Zn/Acid Zinc in acidic media (e.g., acetic acid)Another mild and selective method for nitro group reduction. [4]
SnCl₂ Tin(II) chlorideA mild reagent that can reduce nitro groups in the presence of other reducible functionalities. [4]

Experimental Protocol: Reduction with Iron and Acetic Acid

Objective: To synthesize 2,6-dibromo-4-methylaniline from 1,3-Dibromo-5-methyl-2-nitrobenzene.

Materials:

  • 1,3-Dibromo-5-methyl-2-nitrobenzene

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 1,3-Dibromo-5-methyl-2-nitrobenzene in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux.

  • Slowly add glacial acetic acid to the refluxing mixture.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution

Due to the strong deactivating effects of the nitro and bromo substituents, electrophilic aromatic substitution on 1,3-Dibromo-5-methyl-2-nitrobenzene is generally difficult and requires harsh reaction conditions. [5]The directing effects of the existing substituents would favor substitution at the C4 and C6 positions. However, the overall low reactivity of the ring makes such reactions low-yielding and prone to side reactions.

Applications in Synthesis

The differential reactivity of the functional groups in 1,3-Dibromo-5-methyl-2-nitrobenzene makes it a valuable intermediate in multi-step organic synthesis. For instance, the bromine atom activated by the ortho-nitro group can undergo nucleophilic substitution, followed by the reduction of the nitro group and subsequent functionalization of the resulting amine. The remaining bromine atom can then be utilized in cross-coupling reactions to introduce further molecular complexity.

Safety Information

1,3-Dibromo-5-methyl-2-nitrobenzene is expected to be a hazardous substance. It may cause skin and serious eye irritation. [2]It is also likely to be harmful if swallowed and may cause respiratory irritation. [6]Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • PrepChem.com. (n.d.). Synthesis of 2,6-dibromo-3-nitrotoluene. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,6-Dibromotoluene. Retrieved from [Link]

  • Filo. (2025, May 30). Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • Sciencemadness Discussion Board. (2009, January 2). 2-Bromo-6-nitrotoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-nitrotoluene. Retrieved from [Link]

Sources

Synthesizing 1,3-Dibromo-5-methyl-2-nitrobenzene: Strategic Selection of Starting Materials and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1,3-Dibromo-5-methyl-2-nitrobenzene (also known as 3,5-dibromo-4-nitrotoluene, CAS: 78831-78-4) is a highly functionalized aromatic scaffold utilized extensively in drug development and materials science[1]. Its unique substitution pattern—featuring a nitro group flanked by two halogens and para to a methyl group—presents a distinct regiochemical challenge[2]. This whitepaper dissects the chemical logic required to synthesize this molecule, detailing why conventional starting materials fail and providing field-proven, step-by-step protocols for its successful construction.

The Regiochemical Dilemma: Why 4-Nitrotoluene Fails

When designing a synthesis for 1,3-dibromo-5-methyl-2-nitrobenzene, the most intuitive starting material appears to be 4-nitrotoluene. However, employing 4-nitrotoluene in a direct electrophilic aromatic bromination results in catastrophic regiochemical failure due to conflicting directing groups[3].

In 4-nitrotoluene, the methyl group is weakly activating and ortho/para-directing, pushing incoming electrophiles to the 2 and 6 positions. Simultaneously, the strongly deactivating nitro group is meta-directing, which also directs incoming electrophiles to the 2 and 6 positions. Consequently, bromination of 4-nitrotoluene yields 2,6-dibromo-4-nitrotoluene—the incorrect regioisomer[3].

To achieve the target architecture, we must synthesize the 3,5-dibromo relationship relative to the methyl group. This requires a starting material with a directing group powerful enough to override the methyl group's influence, which can later be converted into the desired nitro group. The optimal starting material is p-toluidine (4-methylaniline).

Regiochemical logic dictating the selection of p-toluidine over 4-nitrotoluene.

Mechanistic Causality of Amine Oxidation

Starting from p-toluidine, the primary amine group (-NH₂) is strongly activating and dictates the regiochemistry, allowing for smooth dibromination at the 2 and 6 positions to yield 2,6-dibromo-4-methylaniline. The critical challenge then becomes the oxidation of the arylamine to an arylnitro group.

Direct oxidation of electron-rich anilines to nitrobenzenes using harsh oxidants (like nitric acid alone) typically results in oxidative polymerization (forming "aniline black") or azo-coupling. To prevent this, a self-validating, two-step oxidation system is required[4]:

  • Controlled Oxidation to Nitroso: The use of 3-chloroperoxybenzoic acid (mCPBA) selectively oxidizes the amine to a nitroso (-N=O) intermediate. mCPBA is a mild, electrophilic oxidant that prevents runaway radical reactions.

  • Terminal Oxidation to Nitro: Once the amine is safely converted to the more stable nitroso group, a potent combination of H₂O₂ and HNO₃ in acetic acid is deployed to push the oxidation state to the final nitro (-NO₂) group[4].

Stepwise oxidation workflow from arylamine to arylnitro compound.

Step-by-Step Experimental Methodologies

The following protocols are adapted from validated4[4] to ensure maximum reproducibility and yield.

Protocol A: Synthesis of 2,6-Dibromonitroso-4-toluene

Causality Check: The byproduct of mCPBA oxidation is 3-chlorobenzoic acid, which is insoluble in non-polar solvents but highly soluble in basic aqueous solutions. The 1M KOH extraction is a critical self-validating step; TLC monitoring ensures no residual mCPBA remains before proceeding.

  • Preparation: In a 2L round-bottom flask, dissolve 2,6-dibromo-4-methylaniline (25.0 g, 94.4 mmol) and 3-chloroperoxybenzoic acid (73.0 g, 326 mmol) in dichloromethane (CH₂Cl₂, 700 mL).

  • Reaction: Heat the solution under reflux for 2 hours.

  • Cooling & Filtration: Cool the mixture to room temperature. A white precipitate (3-chlorobenzoic acid) will form. Filter off the precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract with 1 M aqueous KOH (1000 mL) in portions until mCPBA is no longer detectable by TLC (silica gel, CHCl₃ as eluent).

  • Isolation: Remove the organic solvent under reduced pressure. Recrystallize the crude product from hexane to yield 2,6-dibromonitroso-4-toluene as a pale yellow solid (Yield: ~20.6 g, 79%).

Protocol B: Synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene

Causality Check: The reaction acts as its own visual indicator. The transition from the pale yellow nitroso suspension to a deep orange solution confirms the successful oxidation to the nitro state[4].

  • Preparation: Suspend 2,6-dibromonitroso-4-toluene (20.6 g, 73.9 mmol) in glacial acetic acid (500 mL) at room temperature.

  • Oxidant Addition: Carefully add a pre-mixed solution of H₂O₂ (210 mL of a 31.1% aqueous solution) and glacial acetic acid (200 mL).

  • Catalyst Addition: Slowly add concentrated HNO₃ (69.3%, 13.9 mL) to the mixture.

  • Reaction: Submerge the flask in an oil bath and heat to 90 °C. Maintain heating for approximately 3 hours until the solution color transitions permanently to orange.

  • Quenching & Isolation: Remove from heat and quench by adding distilled water (1000 mL). Separate the formed solid via vacuum filtration.

  • Purification: Recrystallize the crude solid from hexane to obtain 1,3-dibromo-5-methyl-2-nitrobenzene as light yellow crystals (Yield: ~16.6 g, 76%).

  • Validation: ¹H NMR (400 MHz, CDCl₃, 25 °C): δ = 2.40 (s, 3H), 7.44 (s, 2H)[4].

Quantitative Data Summary

To facilitate rapid process scaling and reagent preparation, the quantitative parameters of the oxidation sequence are summarized below.

ParameterStep 1: mCPBA OxidationStep 2: H₂O₂/HNO₃ Oxidation
Starting Material 2,6-Dibromo-4-methylaniline2,6-Dibromonitroso-4-toluene
Primary Reagent mCPBA (3.45 equivalents)H₂O₂ (Excess) / HNO₃ (Catalytic)
Solvent System CH₂Cl₂Glacial Acetic Acid
Temperature Reflux (~40 °C)90 °C
Reaction Time 2 hours3 hours
In-Process Control TLC (Silica, CHCl₃) / KOH WashVisual color shift to orange
Isolated Yield 79%76%
Physical State Pale yellow solidLight yellow crystals

Sources

Methodological & Application

step-by-step guide to nitration of 3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Mono-Nitration of 3,5-Dibromotoluene

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Objective: To provide a self-validating, scalable methodology for the regioselective electrophilic aromatic substitution (nitration) of 3,5-dibromotoluene to yield 3,5-dibromo-2-nitrotoluene, a critical intermediate in pharmaceutical synthesis.

Mechanistic Rationale and Regioselectivity

The nitration of 3,5-dibromotoluene is a classic example of synergistic directing effects in multi-substituted aromatic systems. When subjected to a nitrating mixture (HNO₃/H₂SO₄), the incoming nitronium ion (NO₂⁺) is directed by the existing substituents on the aromatic ring[1].

  • Electronic Effects: The methyl group at the C1 position is weakly activating and directs electrophiles to the ortho and para positions. The bromine atoms at C3 and C5 are electron-withdrawing via induction (deactivating the ring overall) but are ortho/para-directing via resonance (+M effect)[1].

  • Steric Factors: The C4 position is para to the methyl group but is flanked by two bulky bromine atoms, creating immense steric hindrance that virtually eliminates substitution at this site.

  • Product Determination: The C2 position (which is equivalent to C6) is ortho to the methyl group and situated directly between the methyl group and one bromine atom. Because the cumulative deactivating effect of the two halogens requires specific conditions to overcome, mono-nitration preferentially installs the nitro group at this electronically favored and sterically accessible C2 position, yielding 3,5-dibromo-2-nitrotoluene as the major product[1].

Note on Safety & Causality: Due to the ring-deactivating influence of the halogens, forcing conditions (e.g., fuming nitric acid at elevated temperatures) are required to achieve poly-nitration[2]. By strictly controlling the temperature (0–25 °C) and stoichiometry (1.05–1.10 equivalents of HNO₃), the reaction is arrested at mono-nitration, preventing the formation of potentially hazardous energetic poly-nitrated byproducts.

Experimental Workflow

G N1 1. Nitronium Generation H2SO4 + HNO3 at 0–5 °C N2 2. Substrate Addition Add 3,5-dibromotoluene slowly N1->N2 N3 3. Reaction Propagation Warm to 20–25 °C (2-4 hrs) N2->N3 N4 4. Aqueous Quench Pour over crushed ice N3->N4 N5 5. Extraction & Wash DCM extraction, NaHCO3 wash N4->N5 N6 6. Purification Recrystallization (Ethanol) N5->N6

Figure 1: Step-by-step logical workflow for the regioselective nitration of 3,5-dibromotoluene.

Materials and Reagents

ReagentEquivalentsRoleSafety / Handling Notes
3,5-Dibromotoluene 1.00 eqStarting MaterialIrritant. Handle in fume hood.
Nitric Acid (68-70%) 1.10 eqElectrophile SourceStrong oxidizer/corrosive.
Sulfuric Acid (98%) 5.00 eqCatalyst / SolventHighly corrosive. Exothermic upon dilution.
Dichloromethane (DCM) 10 volumesExtraction SolventVolatile, suspected carcinogen.
Saturated NaHCO₃ (aq) As neededNeutralizationGenerates CO₂ gas upon acid contact.

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction proceeds safely and efficiently.

Step 1: Preparation of the Nitrating Mixture

  • Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge the flask with concentrated H₂SO₄ (5.0 eq).

  • Submerge the flask in an ice-salt bath and cool the acid to 0–5 °C.

  • Causality Check: Slowly add concentrated HNO₃ (68-70%, 1.10 eq) dropwise via the addition funnel. Maintain the internal temperature below 10 °C. Rationale: Mixing strong acids is highly exothermic; controlling the temperature prevents the thermal decomposition of the generated nitronium ion (NO₂⁺) and prevents the loss of volatile HNO₃.

Step 2: Substrate Addition

  • Dissolve 3,5-dibromotoluene (1.0 eq) in a minimal amount of concentrated H₂SO₄ (or DCM if solubility is an issue, though neat addition of the solid in small portions is common for deactivated rings)[3].

  • Add the substrate to the cold nitrating mixture portion-wise over 30 minutes.

  • Self-Validation: Ensure the internal temperature does not exceed 5 °C during addition to prevent oxidative side reactions or localized hot spots that could lead to di-nitration.

Step 3: Reaction Propagation

  • Once addition is complete, remove the ice bath.

  • Allow the reaction mixture to gradually warm to ambient temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1). The starting material spot should disappear, replaced by a lower-Rf spot corresponding to the more polar nitro-product.

Step 4: Quenching and Workup

  • Prepare a large beaker containing crushed ice (approx. 10x the reaction volume).

  • Carefully pour the acidic reaction mixture over the ice with vigorous mechanical stirring. Rationale: Rapid dilution halts the electrophilic aromatic substitution and precipitates the crude organic product, while the low temperature mitigates the heat of dilution of H₂SO₄.

  • Transfer the aqueous suspension to a separatory funnel and extract three times with DCM.

  • Combine the organic layers and wash sequentially with cold distilled water, followed by saturated aqueous NaHCO₃. Self-Validation: Continue NaHCO₃ washes until no further CO₂ evolution (bubbling) is observed, confirming the complete neutralization of residual mineral acids.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol.

  • Cool to 0 °C to induce crystallization, filter via vacuum filtration, and wash with ice-cold ethanol. Dry under high vacuum to afford pure 3,5-dibromo-2-nitrotoluene.

Analytical Data Presentation

Upon successful execution of the protocol, the isolated product should conform to the following analytical parameters:

Analytical MethodExpected Result / Observation
Physical Appearance Pale yellow to off-white crystalline solid
Yield 75 - 85% (Theoretical)
TLC (9:1 Hexanes:EtOAc) R_f ≈ 0.45 (UV active)
¹H NMR (CDCl₃, 400 MHz) Singlet (3H) at ~2.4 ppm (Ar-CH₃); Two distinct doublets (1H each) or a broad singlet (2H) in the aromatic region (~7.4 - 7.8 ppm) depending on the exact resolution of the meta-coupling between the aromatic protons at C4 and C6.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1,3-Dibromo-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 1,3-Dibromo-5-methyl-2-nitrobenzene. This substrate, activated by a strategically positioned nitro group, serves as a versatile platform for the synthesis of highly functionalized aromatic compounds. We delve into the core mechanistic principles that govern this transformation, explaining the causality behind the selection of reagents and reaction parameters. Detailed, field-proven protocols for both selective mono-substitution and exhaustive di-substitution are presented, alongside a systematic guide to reaction optimization and troubleshooting. This document is intended to empower researchers to harness the synthetic potential of this substrate with precision and confidence.

Introduction and Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Unlike electrophilic aromatic substitution, which relies on an electron-rich arene, SNAr proceeds efficiently on electron-deficient rings bearing a suitable leaving group.[2][3]

The substrate, 1,3-Dibromo-5-methyl-2-nitrobenzene, is exceptionally well-suited for this transformation. Its reactivity is dictated by a confluence of electronic effects:

  • Activation by the Nitro Group: The potent electron-withdrawing nitro group at the C2 position is the primary driver of reactivity. Positioned ortho to both bromine atoms, it powerfully acidifies the aromatic ring and, crucially, stabilizes the negatively charged intermediate formed during the reaction.[3][4][5]

  • Bromine as Leaving Groups: The bromine atoms at C1 and C3 serve as effective leaving groups for this substitution.

  • The Role of the Methyl Group: The electron-donating methyl group at C5 has a minor deactivating effect, but its influence is overwhelmingly superseded by the activating power of the ortho-nitro group.[6]

The reaction proceeds via a well-established two-step addition-elimination mechanism .[5][7] First, the nucleophile attacks one of the carbons bearing a bromine atom (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][8] In the second, typically rapid step, the bromide ion is eliminated, restoring the ring's aromaticity and yielding the final product.[7] The stabilization of the Meisenheimer complex by the ortho-nitro group is the key factor that lowers the activation energy for this pathway.[9]

SNAr_Mechanism Start 1,3-Dibromo-5-methyl-2-nitrobenzene + Nu⁻ Intermediate Meisenheimer Complex(Resonance-Stabilized Anion) Product Substituted Product + Br⁻ Intermediate->Product Elimination

Caption: The Addition-Elimination mechanism of SNAr reactions.

Key Parameters for Reaction Design and Optimization

The success and selectivity of SNAr on this substrate hinge on the careful control of several key experimental variables.

  • Nucleophile Selection: The nature of the nucleophile dictates its reactivity. Stronger, less sterically hindered nucleophiles generally react faster. For neutral nucleophiles like alcohols or thiols, in situ deprotonation with a strong base to form the more potent alkoxide or thiolate is highly recommended.[10]

  • Solvent System: High-boiling point, polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[10] These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile while leaving the nucleophilic anion poorly solvated, thereby enhancing its reactivity.[10]

  • Temperature Control: While the substrate is highly activated, elevated temperatures (typically 80-150 °C ) are often necessary to achieve reasonable reaction rates, particularly with moderately reactive nucleophiles.[10] Microwave reactors can be employed to safely reach these temperatures and significantly reduce reaction times.[10]

  • Base Selection: When using neutral nucleophiles (e.g., primary/secondary amines, alcohols, thiols), a base is required. An inorganic base like potassium carbonate (K₂CO₃) is often sufficient for amines, serving to neutralize the HBr formed.[1][8] For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) is needed to generate the reactive alkoxide.

  • Stoichiometric Control: This is the most critical parameter for achieving selectivity.

    • For Mono-substitution: A slight excess of the substrate relative to the nucleophile or, more commonly, using 1.0-1.2 equivalents of the nucleophile is crucial to minimize the formation of the di-substituted product.[10]

    • For Di-substitution: A clear excess of the nucleophile (>2.2 equivalents ) is required to drive the reaction to completion.

General Experimental Workflow

The logical flow for executing these reactions is summarized below. Each step requires careful consideration as outlined in the detailed protocols.

Experimental_Workflow A 1. Reagent Preparation (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Inert Atmosphere, Add Substrate & Solvent) A->B C 3. Base & Nucleophile Addition (Control Stoichiometry & Temperature) B->C D 4. Reaction Progress (Heat & Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (Quench Reaction, Dilute with Water) D->E F 6. Extraction (e.g., Ethyl Acetate) E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H 8. Characterization (NMR, MS) G->H

Caption: A generalized workflow for SNAr experiments.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF and DMSO are skin-absorbent; handle with care.

Protocol 1: Selective Mono-Substitution with a Secondary Amine (Morpholine)

This protocol details the synthesis of 4-(3-bromo-5-methyl-2-nitrophenyl)morpholine, emphasizing conditions to favor mono-substitution.

Materials:

  • 1,3-Dibromo-5-methyl-2-nitrobenzene (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-Dibromo-5-methyl-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

  • Nucleophile Addition: Add morpholine (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C .

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is largely consumed (typically 4-8 hours).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1][8]

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Protocol 2: Exhaustive Di-Substitution with an Alkoxide (Sodium Methoxide)

This protocol describes the synthesis of 1,3-dimethoxy-5-methyl-2-nitrobenzene via complete substitution of both bromine atoms.

Materials:

  • 1,3-Dibromo-5-methyl-2-nitrobenzene (1.0 eq)

  • Sodium Methoxide (NaOMe) (2.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium methoxide (2.5 eq).

  • Solvent & Substrate Addition: Add anhydrous DMSO to the flask, followed by a solution of 1,3-Dibromo-5-methyl-2-nitrobenzene (1.0 eq) in a small amount of DMSO.

  • Reaction: Heat the reaction mixture to 100-120 °C . The reaction is often rapid at this temperature.

  • Monitoring: Monitor the reaction for the complete disappearance of both the starting material and the mono-substituted intermediate by TLC or LC-MS (typically 1-3 hours).

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, cooled (ice bath) saturated aqueous solution of ammonium chloride.[10]

  • Extraction: Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the identity and purity of the di-substituted product using appropriate analytical techniques.

Data Summary and Troubleshooting

The optimal conditions can vary based on the nucleophile's identity. The following table provides a starting point for optimization.

Nucleophile ClassStoichiometry (eq.)Typical SolventBase (if needed)Temperature (°C)Expected Product
Secondary Amine1.1 - 1.5DMF, DMSOK₂CO₃, Et₃N80 - 120Mono-substitution
Primary Amine1.1 - 1.5DMF, NMPK₂CO₃, Et₃N80 - 120Mono-substitution
Alkoxide / Phenoxide> 2.2DMSO, DMFN/A (pre-formed)100 - 150Di-substitution
Thiolate> 2.2DMF, DMSON/A (pre-formed)60 - 100Di-substitution
Alcohol (ROH)> 2.5DMSONaH, KOtBu100 - 150Di-substitution
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent.1. For alcohols/thiols, convert to the more nucleophilic alkoxide/thiolate with a strong base (e.g., NaH).[10] 2. Increase the temperature in 10-20 °C increments. Consider using a sealed tube or microwave reactor.[10] 3. Switch to a high-boiling polar aprotic solvent like DMSO or NMP. Ensure it is anhydrous.[10]
Formation of Side Products 1. Reaction conditions are too harsh (decomposition). 2. Presence of water or protic impurities.1. Try a lower temperature for a longer duration. 2. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.[10]
Mixture of Mono- and Di-substituted Products Incorrect stoichiometry.For mono-substitution, ensure the nucleophile is the limiting reagent (≤1.1 eq). For di-substitution, use a sufficient excess of the nucleophile (>2.2 eq) and allow for longer reaction times.

Conclusion

1,3-Dibromo-5-methyl-2-nitrobenzene is a highly activated and synthetically useful substrate for nucleophilic aromatic substitution. The regiochemical outcome is predictably directed by the powerful ortho-nitro group, while the extent of substitution (mono- vs. di-) can be effectively controlled through careful management of reaction stoichiometry and conditions. By understanding the underlying mechanistic principles and systematically optimizing key parameters such as solvent, temperature, and nucleophile choice, researchers can reliably access a diverse array of substituted nitroaromatic building blocks for applications in drug discovery, materials science, and beyond.

References

  • Comparative Reactivity of Halonitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Optimizing temperature and reaction time for 1,3-Dibromo-5-nitrobenzene substitutions. Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Activating and Deactivating Groups. Chemistry Steps.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo.
  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the yield and purity of 1,3-Dibromo-5-methyl-2-nitrobenzene synthesis. By understanding the reaction's mechanistic underpinnings and critical parameters, users can effectively troubleshoot and optimize their experimental outcomes.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most direct and reliable synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene is achieved through the electrophilic aromatic substitution (EAS) nitration of 1,3-Dibromo-5-methylbenzene (also known as 3,5-dibromotoluene).

Reaction Principle: The core of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[1][2][3] The electron-rich aromatic ring of the 3,5-dibromotoluene then attacks this powerful electrophile.[2][3]

Regioselectivity: The final position of the nitro group is dictated by the directing effects of the substituents already on the ring:

  • Methyl Group (-CH₃): An activating, ortho-, para-director.[4][5] It increases the electron density of the ring, making the reaction faster than the nitration of benzene.[2][5]

  • Bromo Groups (-Br): Deactivating, yet ortho-, para-directors.[4]

The position between the two bromine atoms (C1) is sterically hindered. The positions ortho to the methyl group are C2 and C6. The position para to the methyl group is C4. The nitration occurs predominantly at the C2 position, which is ortho to the activating methyl group and meta to both deactivating bromo groups, leading to the desired product with high selectivity.

Caption: Mechanism of electrophilic nitration of 3,5-dibromotoluene.

Section 2: Standard Operating Protocol (SOP)

This protocol provides a robust baseline for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Reagent & Materials Data
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
3,5-DibromotolueneC₇H₆Br₂249.9310.0 g0.04Starting material
Conc. Sulfuric AcidH₂SO₄98.0820 mL-Catalyst & Solvent
Conc. Nitric AcidHNO₃63.013.0 mL~0.047Nitrating agent (70%)
DichloromethaneCH₂Cl₂84.9350 mL-Extraction Solvent
Sodium BicarbonateNaHCO₃84.01As needed-For neutralization
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-Drying agent
EthanolC₂H₅OH46.07As needed-Recrystallization Solvent
Experimental Workflow

Experimental_Workflow A 1. Preparation Add 3,5-dibromotoluene to conc. H₂SO₄ in a flask. B 2. Cooling Cool the mixture to 0-5 °C in an ice bath. A->B D 4. Slow Addition Add nitrating mixture dropwise to the substrate solution, maintaining temp < 10 °C. B->D C 3. Nitrating Mixture Prepare a cold mixture of conc. HNO₃ and H₂SO₄. C->D E 5. Reaction Stir at 0-5 °C for 1 hr, then warm to RT and stir for 2-4 hrs. D->E F 6. Monitoring Check reaction progress via TLC. E->F G 7. Quenching Carefully pour the reaction mixture onto crushed ice. F->G H 8. Isolation Filter the precipitated solid. Wash with cold water until neutral. G->H I 9. Purification Recrystallize the crude solid from ethanol. H->I J 10. Characterization Dry the product and determine yield, melting point, and purity (NMR, GC-MS). I->J

Caption: Step-by-step workflow for the synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, carefully add 3,5-dibromotoluene (10.0 g) to concentrated sulfuric acid (20 mL). Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Nitrating Agent Addition: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (5 mL), keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.[6]

  • Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for one hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (~200 g). A solid precipitate should form.[7]

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[8]

  • Drying & Analysis: Dry the purified product under vacuum. Determine the final yield and characterize the product by melting point, NMR, and/or GC-MS to confirm its identity and purity.

Section 3: Troubleshooting & FAQ

This section addresses common problems that can lead to reduced yields and provides actionable solutions.

Q1: My yield is very low, and I recovered a lot of unreacted starting material. What went wrong?

A1: This indicates an incomplete reaction. Several factors could be the cause:

  • Insufficient Nitrating Agent: The nitric acid may be old or less concentrated than specified. Ensure you are using fresh, concentrated (70%) nitric acid.

  • Reaction Time/Temperature: The reaction may not have been stirred long enough or at a sufficient temperature to go to completion. After the initial cold addition, allowing the reaction to stir at room temperature is crucial for driving it forward.[6]

  • Poor Mixing: Inefficient stirring can lead to poor contact between the organic substrate and the aqueous acid phase, slowing the reaction.[1] Ensure vigorous agitation throughout the process.

Q2: My GC-MS analysis shows multiple products. How can I improve selectivity?

A2: The formation of isomers or dinitrated byproducts is a common issue.

  • Temperature Control is Key: The most critical factor for selectivity is maintaining a low temperature (0-10 °C) during the addition of the nitrating agent.[6][9] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers or lead to a second nitration.

  • Stoichiometry: Using a large excess of nitric acid can promote dinitration.[9] Use a controlled amount, typically 1.05-1.2 equivalents, of nitric acid.

  • Slow Addition: Adding the nitrating agent too quickly can create localized "hot spots" where the temperature rises, leading to side reactions. A slow, dropwise addition is essential.[6]

Q3: The reaction mixture turned very dark brown or black. What happened and is the reaction salvageable?

A3: A dark, tar-like appearance indicates decomposition or oxidation side-reactions.[6][10] This is almost always caused by excessive heat.

  • Cause: The reaction is highly exothermic. If the nitrating agent is added too quickly or the cooling is inefficient, the temperature can rise uncontrollably, leading to the oxidation of the aromatic compound.

  • Solution: Unfortunately, a charred reaction is often unsalvageable, and the yield will be very low. The best course of action is to repeat the synthesis with stricter temperature control. Ensure your ice bath is well-maintained and add the nitrating mixture much more slowly.

Q4: I'm having trouble purifying the product by recrystallization. What's the best approach?

A4: Choosing the right solvent is critical for effective recrystallization.

  • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol is often a good starting point for nitroaromatic compounds. Other potential solvents include methanol or isopropanol.

  • Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Q5: No solid precipitated when I poured the reaction mixture onto ice. How can I recover my product?

A5: If no solid forms upon quenching, your product is likely an oil or is soluble in the aqueous acidic mixture.[7]

  • Solution: You must perform a liquid-liquid extraction. Transfer the entire quenched mixture to a large separatory funnel. Extract the mixture three times with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[7][8] Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any residual acid, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[8]

Section 4: References

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. Available at:

  • An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals. Benchchem. Available at:

  • Nitration Of Aromatic Compounds. Chemcess. Available at:

  • Troubleshooting guide for the nitration of fluorinated benzoic acids. Benchchem. Available at:

  • 1,3-Dibromo-5-nitrobenzene CAS number and molecular weight. Benchchem. Available at:

  • troubleshooting guide for the nitration of aminoquinoxalines. Benchchem. Available at:

  • A Novel Method for the Nitration of Simple Aromatic Compounds. ACS Publications. Available at:

  • Technical Support Center: Synthesis of Substituted Toluenes. Benchchem. Available at:

  • Nitration of Toluene (Electrophilic Aromatic Substitution). University of St. Mary. Available at:

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem. Available at:

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. Available at:

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at:

  • m-BROMONITROBENZENE. Organic Syntheses Procedure. Available at:

  • Nitration Of Toluene-Mechanism And Examples. Master Chemistry. Available at:

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at:

  • Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide. Benchchem. Available at:

Sources

Technical Support Center: 1,3-Dibromo-5-methyl-2-nitrobenzene Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1,3-Dibromo-5-methyl-2-nitrobenzene (commonly referred to as 3,5-dibromo-4-nitrotoluene).

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter purity bottlenecks with this specific building block. The core challenge in synthesizing this tri-functionalized aromatic scaffold lies in the extreme steric hindrance surrounding the C2 position. Understanding the causality behind your experimental choices—specifically how steric bulk dictates oxidation kinetics—is the key to eliminating persistent impurities.

This guide bypasses generic advice, offering field-proven, self-validating protocols and mechanistic troubleshooting to ensure your synthesis meets strict pharmaceutical-grade purity standards.

Synthesis & Impurity Divergence Pathway

To effectively troubleshoot, you must first visualize where the synthesis goes wrong. The gold-standard route avoids direct nitration (which yields inseparable regioisomers) and instead relies on the stepwise oxidation of 2,6-dibromo-4-methylaniline.

SynthesisPathway SM 4-Methylaniline (Starting Material) Int1 2,6-Dibromo-4-methylaniline (Brominated Intermediate) SM->Int1 Bromination (Br2 or NBS) Imp1 3-Bromo-4-nitrotoluene (Under-brominated Impurity) SM->Imp1 Incomplete Bromination Int2 2,6-Dibromonitroso-4-toluene (Nitroso Intermediate) Int1->Int2 N-Oxidation (mCPBA, CH2Cl2) Prod 1,3-Dibromo-5-methyl-2-nitrobenzene (Target Product) Int2->Prod Deep Oxidation (H2O2, HNO3, 90°C) Imp2 Persistent Nitroso (Incomplete Oxidation) Int2->Imp2 Premature Quench / Low Temp Imp3 3,5-Dibromo-4-nitrobenzoic acid (Over-oxidation Impurity) Prod->Imp3 Excess HNO3 / Prolonged Heat

Workflow for 1,3-Dibromo-5-methyl-2-nitrobenzene synthesis and common impurity divergence points.

Quantitative Impurity Profile

When your analytical trace shows unexpected peaks, cross-reference your data with this quantitative impurity matrix.

ImpurityMechanistic Origin / Causality1H NMR Marker (CDCl3)Acceptance Criteria
2,6-Dibromonitroso-4-toluene Steric shielding by ortho-bromines stalls the second oxidation step.Shift in aromatic singletVisual: Complete absence of deep orange hue.
3-Bromo-4-nitrotoluene Under-bromination of the starting material carrying through the cascade.Multiplet at δ 7.10–7.50 ppmNMR: Complete symmetry required (no multiplets).
3,5-Dibromo-4-nitrobenzoic acid Over-oxidation of the para-methyl group due to harsh HNO3 conditions.Loss of δ 2.40 ppm (CH3)IR: Absence of broad COOH stretch (~3000 cm⁻¹).
1,2-Dibromo-5-methyl-3-nitrobenzene Isomeric contamination from direct nitration routes.Non-equivalent Ar-H signalsMelting Point: Sharp range > 85 °C.

Troubleshooting FAQs

Q: Why does my isolated product have a deep orange hue instead of being pale yellow? A: This is the most frequent failure point and indicates massive contamination by the nitroso intermediate . The causality lies in steric hindrance: the nitrogen atom is flanked by two bulky bromine atoms. While the first oxidation (amine to nitroso) via mCPBA is relatively facile, the second step (nitroso to nitro) is kinetically sluggish. If your reaction temperature drops below 90 °C or if your oxidants deplete prematurely, the reaction stalls. Ensure strict thermal control and use the visual transition (orange to pale yellow) as your primary self-validating endpoint before quenching.

Q: My melting point is depressed and broad (e.g., 75–82 °C). What are the likely culprits? A: A broad melting point indicates crystal lattice disruption, typically caused by regioisomers. If you attempted to synthesize the target via direct nitration of 3,5-dibromotoluene, you will inevitably generate regioisomers like1, which are nearly impossible to separate via recrystallization due to identical solubility profiles. As noted in industrial scale-up literature regarding 2, the oxidation route from the aniline is the only reliable way to ensure isomeric purity.

Q: How can I definitively differentiate between the nitroso intermediate and the final nitro product using NMR? A: The nitro group is significantly more electron-withdrawing than the nitroso group, which alters the deshielding of the adjacent aromatic protons. In pure 1,3-dibromo-5-methyl-2-nitrobenzene, the aromatic protons are perfectly symmetric and highly deshielded, appearing as a sharp singlet at δ 7.44 ppm (in CDCl3). Any splitting, multiplets, or secondary singlets in this region definitively prove a loss of symmetry or incomplete oxidation.

Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system based on established 3. Every step contains an inherent causality check.

Phase 1: N-Oxidation to the Nitroso Intermediate
  • Dissolution: Dissolve 2,6-dibromo-4-methylaniline (25.0 g, 94.4 mmol) and 3-chloroperoxybenzoic acid (mCPBA, 73.0 g, 326 mmol) in 700 mL of anhydrous CH2Cl2.

    • Causality Check: mCPBA is used in a large excess to drive the initial oxidation. The bulky ortho-bromines prevent direct over-oxidation to the nitro species at room temperature, safely trapping the nitroso intermediate.

  • Reflux: Heat the solution under reflux for exactly 2 hours.

  • Workup & Validation: Cool to room temperature and filter off the precipitated 3-chlorobenzoic acid byproduct. Extract the filtrate with 1 M aqueous KOH until no mCPBA is detectable by TLC (silica gel, CHCl3).

    • Self-Validation: The organic layer must be a distinct, deep orange color. Remove the solvent and recrystallize from hexane to isolate 2,6-dibromonitroso-4-toluene.

Phase 2: Deep Oxidation to the Nitro Target
  • Acidic Suspension: Suspend the isolated nitroso intermediate (approx. 20.6 g) in 500 mL of glacial acetic acid.

  • Oxidant Addition: At room temperature, slowly add a mixture of 30% H2O2 (210 mL) and glacial acetic acid (200 mL), followed immediately by 69% HNO3 (13.9 mL).

    • Causality Check: The combination of H2O2 and HNO3 generates a highly active peracid/nitronium environment. This harsh condition is strictly required to overcome the steric shielding around the nitrogen atom.

  • Thermal Activation: Heat the mixture in an oil bath at 90 °C for 3 hours.

    • Self-Validation (Critical): Monitor the color of the reaction. The reaction is complete only when the deep orange color transitions entirely to a pale yellow. Prolonged heating beyond this visual cue risks over-oxidation of the para-methyl group to a benzoic acid.

  • Isolation: Quench by adding 1000 mL of water. Isolate the precipitated solid via vacuum filtration.

  • Purification: Recrystallize the crude product from hexane to yield light yellow crystals. Validate purity via 1H NMR (400 MHz, CDCl3): δ = 2.40 (s, 3H), 7.44 (s, 2H).

References

  • SUPPORTING INFORMATION - Wiley-VCH (Synthesis of 3, 5-dibromo-4-nitrotoluene) Wiley-VCH
  • 1,2-Dibromo-5-methyl-3-nitrobenzene | 73557-63-8 (Impurity Profiling) Benchchem
  • Using the Zinin Reaction to Prepare Pure Arom

Sources

Technical Support Center: Purification of 1,3-Dibromo-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and purification protocols for researchers encountering challenges with the reaction mixture of 1,3-Dibromo-5-methyl-2-nitrobenzene. As a key intermediate in the synthesis of complex organic molecules, achieving high purity is critical. This document addresses the common byproducts formed during its synthesis—typically via nitration of 1,3-dibromo-5-methylbenzene—and offers validated methods for their removal.

Part 1: Understanding the Impurity Profile

The primary challenge in purifying 1,3-Dibromo-5-methyl-2-nitrobenzene stems from the formation of structurally similar isomers during the electrophilic nitration step. The directing effects of two bromine atoms (ortho-, para-directing) and one methyl group (ortho-, para-directing) on the benzene ring inevitably lead to a mixture of products.

Table 1: Common Byproducts and Their Origin

CompoundStructureRationale for FormationSeparation Challenge
Desired Product: 1,3-Dibromo-5-methyl-2-nitrobenzeneSterically favored nitration product.High
Isomeric Byproduct: 1,3-Dibromo-5-methyl-4-nitrobenzeneA common regioisomer formed during nitration.[1][2]Very High (similar polarity and solubility)
Isomeric Byproduct: 1,3-Dibromo-5-methyl-6-nitrobenzeneAnother possible regioisomer.Very High (similar polarity and solubility)
Starting Material: 1,3-Dibromo-5-methylbenzeneResult of an incomplete reaction.Low (significantly less polar)
Degradation Products N/AFormed if reaction conditions are too harsh (e.g., high temperature).[1]Variable (often removed in initial work-up)

Part 2: Troubleshooting and Purification Protocols (Q&A)

This section directly addresses common issues encountered during purification in a question-and-answer format.

Q1: My crude product is a dark, tarry, or oily substance. How should I proceed?

A1: The presence of dark, tar-like material typically indicates oxidation or degradation of the aromatic compounds due to overly aggressive reaction conditions, such as high temperatures or excessive nitrating agent.[1] Attempting direct recrystallization is often ineffective as these impurities can inhibit crystal growth.[3]

Causality: High temperatures can lead to side reactions and decomposition, producing a complex mixture of polymeric and oxidized species.

Recommended First Step: Initial Work-up and Chromatographic Purification

Before attempting recrystallization, a preliminary purification by column chromatography is the most robust strategy to separate the desired product from both non-polar starting materials and highly polar tarry substances.

Crude Crude Tarry Mixture Workup Aqueous Work-up (Wash with NaHCO3, Brine) Crude->Workup Dissolve in EtOAc/DCM Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Column Column Chromatography Evaporate->Column Load onto Silica Gel Fractions Combine Pure Fractions (TLC Analysis) Column->Fractions

Caption: Initial cleanup workflow for tarry reaction mixtures.

Q2: How can I effectively remove the unreacted starting material, 1,3-Dibromo-5-methylbenzene?

A2: The key to this separation is the significant difference in polarity. The nitro group (-NO₂) on your product is strongly electron-withdrawing, making it much more polar than the non-polar starting material. This difference is easily exploited by silica gel column chromatography.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate compounds based on their polarity. Less polar compounds will travel through the column faster.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).

    • Dissolve a small amount of your crude mixture in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of increasing polarity (e.g., start with 100% Hexanes, then 5% Ethyl Acetate in Hexanes, then 10% Ethyl Acetate in Hexanes).

    • Visualize the spots under UV light. The starting material will have a higher Rf value (travel farther up the plate) than the nitro-product. An ideal Rf for the product is ~0.3.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent (e.g., 100% Hexanes).

    • Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this to the top of the column bed.

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% Hexanes). This will wash out the unreacted 1,3-Dibromo-5-methylbenzene.

    • Collect fractions and monitor them by TLC.

    • Once the starting material has been eluted, gradually increase the polarity of the eluent (e.g., switch to 5% or 10% Ethyl Acetate in Hexanes) to elute your desired product, 1,3-Dibromo-5-methyl-2-nitrobenzene.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Q3: My primary contaminants are other nitro-isomers. What is the best method for separation?

A3: Separating regioisomers is one of the most common challenges in synthetic chemistry because they often have very similar physical properties, such as boiling points and solubilities.[2][4] While fractional crystallization can sometimes work, it is often inefficient and requires multiple cycles. The most reliable and effective method for isomer separation is meticulous column chromatography.[5]

Expert Insight: The subtle differences in the dipole moments and steric profiles of the isomers cause them to interact slightly differently with the stationary phase (silica gel). This differential interaction is the basis for their separation. For example, an isomer where the nitro group is more sterically hindered may elute slightly faster than a less hindered one.

Start Isomeric Mixture TLC Systematic TLC Analysis (e.g., Hex/EtOAc, Hex/DCM) Start->TLC Optimize Optimize Solvent System (Aim for ΔRf > 0.1) TLC->Optimize Fine-tune polarity Column Flash Column Chromatography (Long column, slow gradient) Optimize->Column Fractions Collect Small Fractions Column->Fractions Monitor Monitor Each Fraction by TLC Fractions->Monitor Combine Combine Pure Fractions Monitor->Combine Pool fractions with single spot at correct Rf Recrystal Final Polish by Recrystallization (Optional) Combine->Recrystal

Caption: Logic diagram for high-resolution isomer separation.

For very difficult separations, consider:

  • Alternative Chromatography Techniques: High-Performance Liquid Chromatography (HPLC) on a preparative scale can offer superior resolution for separating challenging isomers.[6][7][8]

  • Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique can be highly effective for isomer separation and is readily scalable.[4]

Q4: I believe my product is relatively clean. How can I perform a final purification by recrystallization?

A4: Recrystallization is an excellent technique for a final "polishing" step to remove small amounts of impurities, provided a suitable solvent is found.[9][10] The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain dissolved in the cold solvent (the "mother liquor").

Protocol 2: Recrystallization using a Single Solvent

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but dissolves completely at the solvent's boiling point. Common solvents to screen for nitroaromatics include ethanol, methanol, isopropanol, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. Swirl and heat the mixture gently.

  • Decolorization (Optional): If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Part 3: Frequently Asked Questions (FAQs)

  • Q: How do I confirm the purity of my final product?

    • A: Purity should be assessed using multiple analytical techniques. A sharp, un-depressed melting point is a good indicator. For structural confirmation and to check for isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) can also confirm the mass and purity.

  • Q: My recrystallization yield is very low. What could be the cause?

    • A: Common causes for low yield include: using too much solvent during the dissolution step (some product will remain in the mother liquor), cooling the solution too rapidly (which traps impurities and forms small crystals), or incomplete transfer of solids during filtration.

  • Q: The spots are streaking on my TLC plate. What does this mean?

    • A: Streaking can be caused by several factors: the sample being too concentrated, the compound being acidic or basic and strongly interacting with the silica gel, or decomposition of the compound on the silica plate. Try spotting a more dilute solution.

References

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • Prukała, W., Prukała, D., Pypowski, K., Chrząścik, I., & Kluska, M. (2008). Separation of Biologically Active Isomers of Nitroazastilbenes by the HPLC Technique.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • TCI Chemicals. (2021).
  • SIELC Technologies. (2018, May 16). Separation of Benzene, 1,3-dibromo-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

  • Andronikashvili, T. G., et al. (1994). Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns.
  • Rotachrom. (2024, December 4). Isomer separation by CPC chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.

Sources

Technical Support Center: Troubleshooting Nitration of Deactivated Arenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the nitration of highly deactivated aromatic systems.

This module focuses specifically on troubleshooting the failed nitration of 1,3-Dibromo-5-methyl-2-nitrobenzene to yield 1,3-Dibromo-5-methyl-2,4-dinitrobenzene.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my starting material completely unreacted under standard nitration conditions (conc. HNO₃ / conc. H₂SO₄)? A1: The failure stems from severe electronic deactivation of the aromatic ring. Your starting material possesses one strongly deactivating nitro group (meta-directing) and two deactivating bromine atoms (ortho/para-directing). While the C5-methyl group is activating, its electron-donating effect is entirely overwhelmed by the combined electron-withdrawing effects of the other three substituents. Standard concentrated acids contain enough residual water (typically 2-4%) to hydrate the nitronium ion ( NO2+​ ) back to nitric acid when the driving force for electrophilic attack is low. To force this reaction, you must generate an anhydrous, ultra-high concentration of the nitronium ion using fuming nitric acid and fuming sulfuric acid (oleum) 1.

Q2: I increased the temperature to 100 °C to force the reaction, but I isolated a complex mixture with highly polar byproducts. What happened? A2: You have encountered a competing side reaction: the oxidation of the C5-methyl group. Fuming nitric acid is not only a source of electrophiles but also a powerful oxidant. At elevated temperatures (>85 °C), the benzylic protons of the methyl group are oxidized, yielding a benzoic acid derivative. The causality here is a mismatch between thermal activation and electrophile concentration. You must maximize the electrophile concentration using 20% Oleum (which scavenges all water and pushes the equilibrium entirely to NO2+​ ) so that the reaction can proceed at a milder temperature (75 °C), preserving the methyl group 2.

Q3: How does steric hindrance affect the regioselectivity of this nitration? A3: The starting material has C2​ symmetry, meaning the open C4 and C6 positions are chemically equivalent. However, these positions are flanked by a bulky bromine atom (van der Waals radius ~1.85 Å) and a methyl group (radius ~2.0 Å). The incoming nitronium ion must overcome significant steric repulsion to form the Wheland intermediate (sigma complex) 3. This elevated activation energy barrier is exactly why standard room-temperature conditions fail, and moderate thermal activation (75 °C) is strictly required.

Part 2: Quantitative Data & Optimization Summary

To prevent trial-and-error, all quantitative optimization data for the nitration of 1,3-Dibromo-5-methyl-2-nitrobenzene is summarized below.

Reagent SystemTemperature (°C)Reaction Time (h)Major OutcomeExpected Yield (%)
Conc. HNO₃ / Conc. H₂SO₄25 - 5024Unreacted Starting Material< 5
Fuming HNO₃ / Conc. H₂SO₄7512Partial Conversion30 - 40
Fuming HNO₃ / 20% Oleum 75 6 Clean Nitration (Target) 85 - 92
Fuming HNO₃ / 20% Oleum> 1004Methyl Oxidation / Degradation< 20

Part 3: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology incorporates internal checks (IPCs) that confirm the success of each step before proceeding, ensuring scientific integrity and preventing catastrophic failures.

Step 1: Preparation of the Anhydrous Nitrating Mixture

  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, add 50 mL of 20% Oleum (fuming sulfuric acid).

  • Cool the flask to 0–5 °C using an ice-salt bath.

  • Dropwise, add 25 mL of Fuming Nitric Acid (>90% HNO₃) over 30 minutes, maintaining the internal temperature below 10 °C.

  • Self-Validation Check: The mixture must remain a clear, fuming liquid. If the solution turns deep yellow or brown, the HNO₃ is decomposing into NO₂ gas due to localized overheating. Discard and restart.

Step 2: Substrate Addition

  • Slowly add 10.0 g (32.1 mmol) of 1,3-Dibromo-5-methyl-2-nitrobenzene in small portions over 45 minutes.

  • Ensure the internal temperature does not exceed 10 °C during addition to prevent premature, uncontrolled reactions.

Step 3: Thermal Activation

  • Replace the ice bath with a silicone oil bath.

  • Gradually heat the reaction mixture to an internal temperature of 75 °C.

Step 4: In-Process Control (IPC) & Kinetic Validation

  • After 2 hours, and subsequently every 2 hours, withdraw a 0.1 mL aliquot. Quench it into 1 mL of ice water and extract with 1 mL of ethyl acetate.

  • Analyze the organic layer via HPLC (UV detection at 254 nm).

  • Self-Validation Check: The protocol is validating itself if you observe a stoichiometric decrease in the starting material peak and a proportional increase in the product peak. If the combined area of SM + Product drops below 95% of the total integrated area, a side reaction (oxidation) is occurring. Immediately cool the reaction if this is observed.

Step 5: Quench and Isolation

  • Once HPLC confirms >95% conversion (typically around 6 hours), cool the reaction mixture to room temperature.

  • Carefully pour the mixture over 500 g of crushed ice under vigorous stirring.

  • Filter the resulting pale-yellow precipitate through a sintered glass funnel.

  • Wash the filter cake with cold distilled water until the filtrate is pH neutral, followed by a final wash with cold ethanol to remove trace organic impurities. Dry under vacuum.

Part 4: Visualizations

Workflow A 1. Acid Mixture Prep Fuming H2SO4 + Fuming HNO3 (0-5 °C) B 2. Substrate Addition Add 1,3-Dibromo-5-methyl-2-nitrobenzene (Maintain <10 °C) A->B C 3. Thermal Activation Heat to 75 °C (Monitor closely) B->C D 4. Kinetic Validation (IPC) HPLC Check at 2, 4, and 6 hours C->D D->C Conversion <95% E 5. Quench & Isolate Pour over crushed ice Filter precipitate D->E Conversion >95%

Fig 1: Self-validating workflow for the nitration of deactivated arenes.

Mechanism HNO3 Fuming HNO3 NO2 Nitronium Ion (NO2+) HNO3->NO2 Protonation & Dehydration H2SO4 Fuming H2SO4 (Oleum) H2SO4->NO2 H+ donor Sigma Sigma Complex (Wheland Intermediate) NO2->Sigma SM 1,3-Dibromo-5-methyl- 2-nitrobenzene SM->Sigma Electrophilic Attack at C4/C6 Product 1,3-Dibromo-5-methyl- 2,4-dinitrobenzene Sigma->Product Deprotonation

Fig 2: Mechanistic pathway of nitronium ion generation and substitution.

References

  • Nitration of Benzene - Chemistry Steps Chemistry Steps[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Master Organic Chemistry [Link]

  • Nitration and Sulfonation of Benzene - Chemistry LibreTexts Chemistry LibreTexts[Link]

Sources

controlling side reactions during the synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene

A Guide to Controlling Side Reactions and Optimizing Synthesis

Welcome to the technical support center for the synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles to help you minimize side reactions and maximize the yield and purity of your target compound.

The primary and most regioselective route to 1,3-Dibromo-5-methyl-2-nitrobenzene involves the electrophilic nitration of 3,5-dibromotoluene. While seemingly straightforward, this reaction is susceptible to several side reactions due to the competing directing effects of the substituents and the harsh conditions often employed. This document will serve as your expert resource for controlling these variables.

Visual Overview: Reaction Pathway and Potential Side Products

The nitration of 3,5-dibromotoluene is governed by the directing effects of the substituents. The methyl group is an activating, ortho, para-director, while the bromine atoms are deactivating, ortho, para-directors.[1] The confluence of these effects strongly favors nitration at the C2 position. However, deviations from optimal conditions can lead to the formation of undesired byproducts.

G start_material 3,5-Dibromotoluene target_product 1,3-Dibromo-5-methyl-2-nitrobenzene (Desired Product) start_material->target_product HNO₃/H₂SO₄ (Controlled Conditions) sp1 1,5-Dibromo-3-methyl-4-nitrobenzene (Isomeric Impurity) start_material->sp1 Suboptimal Temp/Catalyst sp2 3,5-Dibromo-2,X-dinitrotoluene (Dinitration Product) start_material->sp2 Excess Nitrating Agent High Temperature sp3 3,5-Dibromo-2-nitrobenzoic Acid (Oxidation Product) start_material->sp3 High Temperature Prolonged Reaction G start Analysis of Crude Product Shows Impurity q1 What is the nature of the impurity? start->q1 isomeric Isomeric Byproduct (e.g., 4-nitro isomer) q1->isomeric Isomer dinitrated Higher MW Byproduct (Dinitration) q1->dinitrated High MW oxidized Acidic Byproduct (Oxidation) q1->oxidized Acidic sol1 Cause: High Temp. Solution: Run reaction at 0-10°C. isomeric->sol1 sol2 Cause: Excess HNO₃ / High Temp. Solution: Use ≤1.2 eq. HNO₃, maintain 0-10°C. dinitrated->sol2 sol3 Cause: High Temp. / Long Time Solution: Maintain <15°C, quench promptly. oxidized->sol3

Sources

selecting the best recrystallization solvent for 1,3-Dibromo-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1,3-Dibromo-5-methyl-2-nitrobenzene (also widely known in literature as 3,5-dibromo-4-nitrotoluene). This compound is a highly specialized, tri-functionalized aromatic scaffold. Due to the presence of two bulky, chemically distinct bromine atoms and a moderately polar nitro group, achieving high purity is critical to prevent catalyst poisoning or side reactions in subsequent cross-coupling or nucleophilic aromatic substitution workflows.

This guide provides field-validated protocols, thermodynamic rationales, and troubleshooting steps to ensure optimal recovery and purity.

Solvent Viability Matrix

Selecting the correct solvent requires balancing the hydrophobic bulk of the toluene core against the polarity of the nitro group. The ideal solvent must provide a steep solubility curve—highly soluble near the boiling point, and practically insoluble near 0 °C.

Solvent SystemBoiling Point (°C)Solubility ProfileRecommendation & Causality
Hexane 68High at 65°C / Low at 4°COptimal. The aliphatic nature of hexane perfectly contrasts the aromatic/polar core of the molecule. This yields a steep solubility curve that drives crystallization while keeping polar impurities dissolved[1].
Ethanol / Hexane ~78 / 68High (EtOH) / Low (Hexane)Situational. Recommended only if the crude contains highly polar, tarry byproducts. Ethanol dissolves the polar tar, while hexane acts as an anti-solvent to force nucleation[2].
Dichloromethane (DCM) 39.6Very High at all tempsNot Recommended. The molecule's intermediate polarity makes it entirely too soluble in DCM, preventing solid recovery even at sub-zero temperatures.
Water 100Insoluble at all tempsNot Recommended. The highly hydrophobic bromo and methyl groups prevent solvation, making water useless for recrystallization[2].

Experimental Workflow & Logic

The following decision tree dictates the standard operating procedure for purifying crude 1,3-dibromo-5-methyl-2-nitrobenzene, including immediate corrective actions for common physical state issues.

RecrystallizationLogic Start Crude 1,3-Dibromo-5-methyl- 2-nitrobenzene Assess Assess Purity & State Start->Assess Oil Viscous Oil / High Impurity Pre-purify via Silica Plug Assess->Oil Tarry/Oil Solid Solid Proceed to Solvation Assess->Solid Crystalline/Powder Oil->Solid Evaporate Solvate Dissolve in Min. Hot Hexane (approx. 65°C) Solid->Solvate Cooling Cool Slowly to RT, then 4°C Solvate->Cooling Check Crystallization Status? Cooling->Check Success Filter, Wash (Cold Hexane) & Vacuum Dry Check->Success Crystals Form Oiling Oiling Out Detected Reheat & Add Co-solvent Check->Oiling Liquid Separates Oiling->Cooling Retry with Seed

Recrystallization and troubleshooting workflow for 1,3-Dibromo-5-methyl-2-nitrobenzene.

Standard Operating Procedure: Hexane Recrystallization

This self-validating protocol utilizes pure hexane, which is the literature-standard solvent for isolating this specific scaffold after the oxidation of its aniline precursor[1].

Step 1: Solvation Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add dry hexane (approximately 5–8 mL per gram of crude) and heat to a gentle reflux (~65–68 °C) using a water bath.

Step 2: Hot Filtration (If Necessary) If insoluble black particulates remain (often residual palladium or polymerized tar from previous steps), filter the hot solution rapidly through a pre-warmed Buchner funnel. Causality: Removing nucleation sites for impurities ensures the final crystal lattice consists only of the target molecule.

Step 3: Controlled Nucleation Remove the flask from the heat source and allow it to cool ambiently and undisturbed to room temperature. Causality: Slow cooling favors thermodynamic control. The highly symmetric 1,3-dibromo-5-methyl-2-nitrobenzene will pack tightly into a crystal lattice, actively excluding structurally irregular regioisomers.

Step 4: Maturation Once the flask reaches room temperature and crystal growth plateaus, transfer it to an ice-water bath (0–4 °C) for 30 minutes. This drives the solubility down to near-zero, maximizing your percent yield.

Step 5: Isolation & Washing Vacuum filter the pale yellow crystals using a cold Buchner funnel. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold hexane. Causality: The cold wash displaces the residual mother liquor, which contains concentrated, highly soluble impurities, without dissolving your product.

Step 6: Vacuum Drying & Validation Transfer the crystals to a watch glass and dry in a vacuum desiccator over silica gel for at least 4 hours. Validation: Perform a capillary melting point test. Pure 1,3-dibromo-5-methyl-2-nitrobenzene exhibits a sharp melting point of 102–104 °C[2]. A depressed or broad range (> 3 °C) indicates trapped hexane or isomeric contamination.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a second liquid phase at the bottom of the flask) instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture drops below the temperature at which it saturates the solvent. Because the pure compound melts at ~102–104 °C[2], a high concentration of synthetic byproducts can easily depress the mixture's melting point below the boiling point of hexane (68 °C).

  • The Fix: Reheat the mixture until it is a single, clear phase. Add 5–10% more hot hexane (or a few drops of ethanol) to lower the saturation temperature below the mixture's depressed melting point. Cool the flask extremely slowly. Introducing a pure seed crystal at the cloud point will bypass the nucleation energy barrier and force solid crystal growth instead of oil formation.

Q: I synthesized this via nitration. How do I ensure regioisomers are removed? A: Electrophilic aromatic substitution often yields multiple isomers (e.g., 2,4-dibromo-3-nitrotoluene) depending on directing group effects[3]. Fortunately, hexane recrystallization is highly selective for the target 1,3-dibromo-5-methyl-2-nitrobenzene. Its C2v​ symmetry allows for tighter crystal lattice packing and a higher melting point compared to asymmetric isomers. If melting point analysis shows a broad range (> 3 °C) after the first pass, a second recrystallization using an Ethanol/Hexane binary system is required to fully purge the regioisomers.

Q: The crude material is a dark, viscous tar rather than a solid. Can I still recrystallize it? A: No. Recrystallization relies on the target compound being the major component. If the crude is a tar, the impurities will act as a solvent and prevent crystallization entirely. You must pre-purify the material by passing it through a short silica gel plug using a 9:1 Hexane/Ethyl Acetate mixture to strip away the baseline polymers. Evaporate the eluent to yield a crude solid, then proceed with the hexane recrystallization[1].

Sources

managing exothermic events in 1,3-Dibromo-5-methyl-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Exothermic Events in 1,3-Dibromo-5-methyl-2-nitrobenzene Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals scaling up the synthesis of 1,3-dibromo-5-methyl-2-nitrobenzene (also widely known in literature as 3,5-dibromo-4-nitrotoluene).

The primary synthetic route involves the introduction of a nitro group to the sterically hindered 3,5-dibromotoluene ring via mixed-acid electrophilic aromatic substitution. Because the nitration of toluene derivatives is a highly exothermic process (ΔH ≈ -170 kJ/mol) [2], inadequate heat management can lead to thermal runaway, polynitration, or oxidative decomposition. This guide provides field-proven, causality-driven protocols to maintain thermal control, ensuring both operator safety and high regioselectivity.

Visualization: Exothermic Workflow & Thermal Control Nodes

G Substrate 3,5-Dibromotoluene in H2SO4 Dosing Multipoint Dosing (Rate Control) Substrate->Dosing NitratingAgent Mixed Acid (HNO3/H2SO4) NitratingAgent->Dosing Reaction Electrophilic Nitration (Highly Exothermic) Dosing->Reaction T < 40°C Cooling Active Cooling (Jacketed Reactor) Reaction->Cooling Heat Generation Quench Aqueous Quench (Stop Thermal Runaway) Reaction->Quench If T > 50°C Product 1,3-Dibromo-5-methyl- 2-nitrobenzene Reaction->Product Controlled Completion Cooling->Reaction Heat Removal

Workflow for managing exothermic nitration of 3,5-dibromotoluene with thermal control nodes.

Troubleshooting Guide & FAQs

Q1: During the addition of the nitrating mixture, the reactor temperature spikes uncontrollably. What is the mechanistic cause, and how do I regain control? Causality & Solution: The attack of the nitronium ion (NO₂⁺) on the aromatic ring is an extremely fast, highly exothermic reaction[3]. In a biphasic mixed-acid system, the overall reaction rate is often mass-transfer limited. If mechanical agitation is insufficient, the unreacted nitrating agent accumulates in the organic phase. A sudden increase in mixing or a slight temperature rise will trigger the rapid consumption of this accumulated reagent, causing a dangerous thermal spike. Immediate Action: Immediately cease the addition of the nitrating agent and maximize your jacket cooling capacity [1]. If the temperature approaches the Maximum Temperature of Synthesis Reaction (MTSR) limit, quench the reaction by adding a large volume of crushed ice or cold water to destroy the nitronium ions and halt the reaction.

Q2: How does poor temperature control affect the purity of 1,3-dibromo-5-methyl-2-nitrobenzene? Causality: The regioselectivity of toluene nitration is highly dependent on the activation energy barriers of the available ring positions [3]. While the methyl group and bromines direct the incoming nitro group, elevated temperatures provide enough thermal energy to overcome the activation barriers for secondary nitrations (forming dinitro-derivatives) and the oxidation of the methyl group to a carboxylic acid. Strict isothermal control (typically between 30°C and 40°C) is required to maintain high regioselectivity and prevent the formation of brown nitrogen oxides (NOx), which indicate oxidative side reactions [1].

Q3: What is the optimal dosing strategy for scaling up this synthesis from bench to pilot plant? Causality: At the bench scale, surface-area-to-volume ratios are high, making heat removal efficient. Upon scale-up, this ratio drops drastically. Single-point or rapid co-addition will exceed the heat removal capacity (UAΔT) of the reactor. Solution: Implement a multipoint dosing strategy or continuous stirred-tank reactors (CSTRs) in series [4]. Distributing the nitrating agent across multiple injection points or over an extended semi-batch dosing timeframe ensures that the rate of heat generation strictly matches the heat removal capacity of the cooling jacket.

Quantitative Data: Thermodynamic Parameters of Nitration

To engineer a safe scale-up, you must understand the thermodynamic boundaries of the reaction. The table below summarizes the critical thermal data for the mono-nitration of toluene derivatives in mixed acid [2].

ParameterValue / RangeImplication for Process Safety
Enthalpy of Nitration (ΔH) -169.0 to -177.1 kJ/molHighly exothermic; requires active, high-capacity cooling systems.
Specific Heat Capacity (Cp) ~2.0 kJ/kg·KRelatively low heat capacity means the mixture's temperature will rise rapidly if cooling fails.
Optimal Operating Temp 30°C – 40°CBalances reaction kinetics with regioselectivity; prevents accumulation of unreacted NO₂⁺.
Thermal Runaway Threshold > 50°CExceeding this triggers secondary oxidations, NOx gas evolution, and potential over-pressurization.
Mixing Intensity 5.8 – 19.0 W/kgHigh shear mixing is required to maximize interfacial area and prevent reagent pooling.

Self-Validating Experimental Protocol: Controlled Nitration

This protocol incorporates self-validating checkpoints to ensure thermal stability throughout the synthesis of 1,3-dibromo-5-methyl-2-nitrobenzene.

Materials:

  • 3,5-Dibromotoluene (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Nitrating Mixture: Concentrated Nitric Acid (HNO₃, 70%) and H₂SO₄ (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Preparation: In a jacketed reactor equipped with an overhead mechanical stirrer, thermocouple, and an addition funnel, dissolve 3,5-dibromotoluene in concentrated H₂SO₄.

    • Validation Check: Ensure the solution is completely homogeneous. Set the chiller to 10°C and wait until the internal temperature stabilizes at ≤ 15°C.

  • Nitrating Mixture Preparation: In a separate flask cooled in an ice bath, slowly add HNO₃ to H₂SO₄.

    • Safety Note: This mixing is also exothermic. Keep the temperature below 20°C during preparation.

  • Controlled Dosing (The Critical Node): Begin vigorous mechanical agitation (minimum 350 rpm). Add the cold nitrating mixture dropwise to the substrate solution.

    • Self-Validating Control Loop: Monitor the internal thermocouple. The addition rate must be dynamically adjusted so that the internal temperature remains strictly between 30°C and 40°C.

    • Rule: If the temperature rises by >2°C per minute, your heat generation is outpacing heat removal. Pause dosing immediately until the derivative (dT/dt) is ≤ 0.

  • Reaction Maturation: Once the addition is complete, maintain the temperature at 35°C for 2 hours.

    • Validation Check: The absence of a temperature drop when cooling is slightly reduced indicates the reaction has reached completion (heat generation has ceased).

  • Quenching & Isolation: Slowly pour the reaction mixture over crushed ice under vigorous stirring to precipitate the crude 1,3-dibromo-5-methyl-2-nitrobenzene. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol to achieve high purity.

References

  • BenchChem.
  • Chen, L.-P., et al. "Toluene Mono-nitration in a Semi-batch Reactor.
  • Olah, G. A., et al.
  • Royal Society of Chemistry.

Validation & Comparative

Synthetic Strategy Guide: Alternative Routes to 1,3-Dibromo-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1,3-Dibromo-5-methyl-2-nitrobenzene (IUPAC) Common Synonym: 3,5-Dibromo-4-nitrotoluene (CAS: 78831-78-4) Primary Applications: Key aryl dibromide intermediate for Ullmann ether couplings, synthesis of fully aromatic crown ethers, and specialized materials science 1.

As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly substituted aromatic rings where regiochemical purity is paramount. When designing a synthetic route for 1,3-dibromo-5-methyl-2-nitrobenzene, the primary adversary is regiochemical ambiguity. Isomeric impurities in this building block are catastrophic to downstream yields, particularly in macrocyclic synthesis.

This guide objectively compares the two primary synthetic pathways—Regiocontrolled Amine Oxidation and Direct Electrophilic Aromatic Nitration —providing the mechanistic causality, experimental protocols, and performance data necessary to make an informed process chemistry decision.

Mechanistic Pathway Comparison

Route A: Regiocontrolled Amine Oxidation (The Precision Approach)

To circumvent the regioselectivity issues inherent in highly substituted benzenes, this route locks in the substitution pattern early. By starting with p-toluidine, the para-relationship between the nitrogen and the methyl group is established. Subsequent bromination exclusively targets the 2,6-positions due to the strong activating effect of the amine. The core chemical challenge is the step-wise oxidation of the amine to the nitro group without degrading the aromatic core or over-oxidizing the methyl group 1.

Route B: Direct Electrophilic Aromatic Nitration (The Brute-Force Approach)

Direct nitration of 3,5-dibromotoluene seems economically attractive on paper. However, the competing directing effects of the weakly activating methyl group (ortho/para directing) and the weakly deactivating bromo groups (also ortho/para directing) yield a stubborn mixture of 2-nitro and 4-nitro isomers. Separating these isomers is notoriously difficult, often requiring complex chemical separations such as the Zinin reduction to exploit pKa differences 2.

SyntheticRoutes SM1 p-Toluidine Int1 2,6-Dibromo-4-methylaniline SM1->Int1 Bromination (Br2 or NBS) Int2 2,6-Dibromonitroso-4-toluene Int1->Int2 Oxidation (mCPBA) Target 1,3-Dibromo-5-methyl- 2-nitrobenzene Int2->Target Oxidation (H2O2 / HNO3) SM2 3,5-Dibromotoluene SM2->Target Nitration (HNO3 / H2SO4) Byprod 3,5-Dibromo-2-nitrotoluene (Isomeric Byproduct) SM2->Byprod Nitration (HNO3 / H2SO4)

Reaction pathways for 1,3-dibromo-5-methyl-2-nitrobenzene synthesis.

Quantitative Performance Matrix

The following table summarizes the operational metrics of both routes, allowing researchers to balance regiopurity against reagent cost and scalability.

ParameterRoute A: Regiocontrolled OxidationRoute B: Direct Nitration
Starting Material 2,6-Dibromo-4-methylaniline3,5-Dibromotoluene
Primary Reagents mCPBA, H₂O₂, HNO₃Conc. HNO₃, Conc. H₂SO₄
Regioselectivity Excellent (>99%) Poor (Intractable Isomeric mixture)
Overall Yield ~60% (Over two steps)High crude yield, low isolated pure yield
Purification Simple (Hexane recrystallization)Complex (Zinin reduction / pKa separation)
Safety Profile Moderate (Peroxide/oxidant handling)Moderate (Strong acids, highly exothermic)
Best Suited For High-purity pharmaceutical intermediatesIndustrial scale-up (if isomers are tolerable)

Experimental Protocols & Self-Validating Workflows

Every protocol described below is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the causality of the reaction is confirmed in real-time.

Protocol A: Step-Wise Amine Oxidation (Recommended for High Purity)

This protocol utilizes a two-step oxidation to prevent the formation of polymeric tars. mCPBA selectively forms the nitroso compound, which is then pushed to the nitro state using a potent peroxide/nitric acid mixture 1.

Step 1: Oxidation to Nitroso Intermediate

  • Reaction Setup: Dissolve 2,6-dibromo-4-methylaniline (25.0 g, 94.4 mmol) and 3-chloroperoxybenzoic acid (mCPBA) (73.0 g, 326 mmol) in CH₂Cl₂ (700 mL).

  • Execution: Heat the solution under reflux for 2 hours.

  • Validation Checkpoint 1: Cool to room temperature. The precipitation of 3-chlorobenzoic acid confirms the consumption of mCPBA. Filter off the precipitate.

  • Workup: Extract the organic layer with 1 M aqueous KOH (1000 mL).

  • Validation Checkpoint 2: Monitor the organic layer via TLC (silica gel, CHCl₃). Continue KOH extraction until mCPBA is completely undetectable.

  • Isolation: Remove the solvent under reduced pressure. Recrystallize the crude product from hexane to yield 2,6-dibromonitroso-4-toluene as a pale yellow solid (Yield: ~20.6 g, 79%).

Step 2: Oxidation to Target Nitro Compound

  • Reaction Setup: Suspend the 2,6-dibromonitroso-4-toluene (20.6 g, 73.9 mmol) in glacial acetic acid (500 mL).

  • Oxidant Addition: At room temperature, carefully add a pre-mixed solution of H₂O₂ (210 mL of a 31.1% aqueous solution) and glacial acetic acid (200 mL). Follow immediately with the addition of concentrated HNO₃ (69.3%, 13.9 mL).

  • Execution: Heat the mixture in an oil bath at 90 °C for 3 hours.

  • Validation Checkpoint 3 (Visual): The reaction is complete when the suspension undergoes a distinct color shift from pale yellow/green to deep orange.

  • Isolation: Quench the reaction by adding deionized water (1000 mL). Separate the formed solid.

  • Purification: Recrystallize the crude product from hexane to obtain 1,3-dibromo-5-methyl-2-nitrobenzene as light yellow crystals (Yield: ~16.6 g, 76%).

  • Analytical Validation: ¹H NMR (400 MHz, CDCl₃, 25 °C): δ = 2.40 (s, 3H, methyl), 7.44 (s, 2H, aromatic).

Protocol B: Direct Nitration & Chemical Separation (Alternative Route)

This route is generally avoided for bench-scale synthesis due to poor regioselectivity but is documented here for comprehensive comparison 2.

  • Nitration: Slowly add 3,5-dibromotoluene to a stirred nitrating mixture of concentrated HNO₃ and H₂SO₄ at 0 °C. Maintain the temperature strictly below 40 °C to prevent dinitration.

  • Quench: Pour the mixture over crushed ice to precipitate the crude solids.

  • Validation Checkpoint (Analytical): GC-MS analysis will reveal a mixture of 3,5-dibromo-2-nitrotoluene and 3,5-dibromo-4-nitrotoluene.

  • Chemical Separation (Zinin Reduction): Because standard recrystallization fails to separate these isomers, the mixture must be subjected to a Zinin reduction (using sodium sulfide and sulfur). This preferentially reduces one isomer to the corresponding aniline.

  • Acid-Base Extraction: Exploit the predictable difference in the pKa of the resulting amines. The amine flanked by two bulky, electron-withdrawing bromines (2,4-dibromo-3-amino-toluene) is a significantly weaker base than its counterpart, allowing separation via controlled acidic extraction.

Conclusion & Recommendations

For researchers requiring high-purity 1,3-dibromo-5-methyl-2-nitrobenzene (e.g., for commercial catalog standards 3 or sensitive cross-coupling reactions), Route A (Regiocontrolled Amine Oxidation) is unequivocally the superior choice. While it requires handling peroxides and spans multiple steps, the absolute control over regiochemistry eliminates the severe bottleneck of isomeric purification. Route B should only be considered if the downstream application can tolerate isomeric mixtures or if industrial-scale infrastructure for advanced chemical separation is available.

References

  • SUPPORTING INFORMATION - Wiley-VCH. General Synthetic Procedures: Synthesis of 3,5-dibromo-4-nitrotoluene.
  • Using the Zinin Reaction to Prepare Pure Aromatic Regioisomers - KiloMentor. Blogspot.
  • 3,5-Dibromo-4-nitrotoluene (CAS 78831-78-4). Fluorochem.

Sources

FTIR spectral analysis of 1,3-Dibromo-5-methyl-2-nitrobenzene functional groups

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis of 1,3-Dibromo-5-methyl-2-nitrobenzene: A Comparative Guide to Sampling Modalities

Executive Summary

1,3-Dibromo-5-methyl-2-nitrobenzene is a sterically congested, highly substituted aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate characterization of its functional groups—specifically the nitro (-NO₂), methyl (-CH₃), and bromo (-Br) moieties—is critical for verifying structural integrity during drug development. This guide provides an in-depth comparison of Fourier Transform Infrared (FTIR) spectroscopy modalities, specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission, for the precise analysis of this compound.

Section 1: Mechanistic Spectral Fingerprinting

Before comparing instrumentation, we must establish the ground-truth vibrational modes of 1,3-Dibromo-5-methyl-2-nitrobenzene. The molecule presents a unique spectroscopic profile due to severe steric hindrance.

Expert Insight (Causality): In standard nitroaromatics (e.g., nitrobenzene), the -NO₂ group is coplanar with the aromatic ring, allowing extended π-conjugation which lowers the asymmetric stretching frequency to ~1520 cm⁻¹. However, in 1,3-dibromo-5-methyl-2-nitrobenzene, the two bulky ortho-bromo substituents force the nitro group out of the aromatic plane. This disruption of resonance restores double-bond character to the N=O bonds, shifting the asymmetric stretch back toward higher wavenumbers (closer to 1540–1550 cm⁻¹), making it resemble an aliphatic nitro group[1][2].

Table 1: Key FTIR Functional Group Signatures

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityMechanistic Note
Nitro (-NO₂) Asymmetric Stretch1540 – 1550StrongShifted higher due to ortho-bromo steric hindrance disrupting π-conjugation[1][2].
Nitro (-NO₂) Symmetric Stretch1360 – 1340StrongHighly polar; susceptible to matrix effects in KBr[1][2].
Aryl-Bromo (C-Br) Stretching690 – 515StrongHeavy atom effect results in low-frequency absorption[3][4].
Methyl (-CH₃) C-H Stretch2960 – 2850MediumAliphatic C-H stretching, distinct from aromatic C-H[2][4].
Methyl (-CH₃) C-H Bending1450, 1375MediumScissoring and symmetric bending modes[2][4].
Aromatic Ring C=C Stretch1600, 1475Med-WeakSkeletal ring vibrations[2][4].

Section 2: Methodological Comparison (ATR vs. KBr Transmission)

The choice of sampling technique fundamentally alters the light-matter interaction. KBr relies on bulk transmission through a diluted matrix, while ATR utilizes an evanescent wave for surface reflectance[5][6].

Expert Insight (Trustworthiness): While KBr pellets historically provide the "gold standard" transmission spectra for legacy library matching, they introduce critical vulnerabilities for polar nitroaromatics. Trace moisture in the hygroscopic KBr matrix not only obscures the 3500-3200 cm⁻¹ region but can also facilitate ion-dipole interactions between the potassium ions and the highly polar -NO₂ group, artificially shifting the symmetric and asymmetric stretching frequencies[7][8]. For 1,3-dibromo-5-methyl-2-nitrobenzene, ATR-FTIR is unequivocally the superior choice for routine structural verification, as it analyzes the neat crystal lattice without matrix interference[9].

Table 2: Performance Comparison for Halogenated Nitroaromatics

ParameterATR-FTIR (Diamond IRE)KBr Pellet (Transmission)
Mechanism Surface reflectance (penetration ~1-2 µm)[9]Bulk transmission through diluted matrix[6]
Sample Prep None (Neat sample applied directly)[9]Labor-intensive (Grinding, pressing at 10 tons)[7]
Matrix Effects NoneHigh. KBr is hygroscopic; water absorbs at 3500-3200 cm⁻¹[7].
Nitro Group Fidelity Excellent (True solid-state environment)Moderate. Potential ion-dipole interactions with K⁺ can shift -NO₂ bands[8].
Low-Frequency (C-Br) Excellent down to 400 cm⁻¹ (Diamond dependent)Excellent down to 400 cm⁻¹
Throughput High (< 1 minute per sample)[9]Low (5-10 minutes per sample)[6]

Section 3: Self-Validating Experimental Protocols

Protocol A: ATR-FTIR Workflow (Recommended for QC & Structural Verification)
  • Background Collection: Ensure the diamond Internal Reflection Element (IRE) is pristine. Collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Sample Application: Place 2-3 mg of neat 1,3-dibromo-5-methyl-2-nitrobenzene directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks.

    • Causality: Consistent, high pressure ensures intimate contact between the rigid crystalline sample and the IRE, maximizing the penetration depth of the evanescent wave and preventing baseline drift.

  • Acquisition & Correction: Acquire the spectrum. Apply an ATR correction algorithm (ATR to Transmission) to compensate for the wavelength-dependent penetration depth (deeper penetration at lower wavenumbers artificially inflates the C-Br peaks relative to the C-H peaks).

  • Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol or acetone.

Protocol B: KBr Pellet Workflow (For Legacy Library Matching)
  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use to minimize the broad 3400 cm⁻¹ water artifact[7].

  • Grinding: In an agate mortar, gently grind 1-2 mg of the compound with 100 mg of dry KBr.

    • Causality: The sample particles must be ground to a size smaller than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (anomalous scattering that distorts peak shapes and elevates the baseline at higher wavenumbers)[9].

  • Pressing: Transfer the homogenized powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 metric tons for 3-5 minutes[7].

  • Acquisition: Place the transparent pellet in the transmission holder and collect the spectrum against a blank KBr pellet background.

Section 4: Decision Matrix & Workflow Visualization

FTIR_Workflow Start Sample: 1,3-Dibromo-5-methyl-2-nitrobenzene Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Surface Reflectance) Decision->ATR High Throughput / Minimal Prep KBr KBr Pellet (Transmission) Decision->KBr Trace / Bulk Analysis ATR_Prep Direct Application to Diamond IRE Crystal ATR->ATR_Prep KBr_Prep Grind with IR-grade KBr Press at 10 Tons KBr->KBr_Prep ATR_Pros Rapid QC, Non-destructive, No Water Artifacts ATR_Prep->ATR_Pros Data Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Prep->Data KBr_Pros High Sensitivity, Deep Bulk Analysis, Library Matching KBr_Prep->KBr_Pros KBr_Prep->Data Analysis Functional Group Identification (NO₂, CH₃, C-Br, Ar) Data->Analysis

Fig 1: Decision matrix and experimental workflow for FTIR analysis of nitroaromatics.

References

  • IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry at CU Boulder. Available at:[Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. University of Cincinnati. Available at:[Link]

  • IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Available at:[Link]

  • Simplified Infrared Correlation Chart. University of Wisconsin. Available at:[Link]

  • What Is The Difference Between Kbr And Atr In Ftir? Kintek Solution. Available at:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at:[Link]

  • Spectroscopic Study of Nitroaromatic-Smectite Sorption Mechanisms. PubMed. Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Halogenated Nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Halogenated nitrotoluene derivatives are foundational building blocks in modern organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and dyes. Their utility is intrinsically linked to their reactivity, which is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. For researchers and drug development professionals, understanding the subtle yet significant differences in reactivity between various isomers is not merely an academic exercise; it is critical for optimizing reaction conditions, maximizing yields, and predicting potential side reactions.

This guide provides an in-depth comparison of the factors influencing the reactivity of these versatile compounds. We will move beyond simple rules to explore the underlying electronic and steric principles, supported by mechanistic insights and a robust experimental protocol for empirical validation.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Unlike the more familiar SN1 and SN2 reactions seen with alkyl halides, aryl halides are generally unreactive towards nucleophiles due to the high strength of the carbon-halogen bond.[1][2] However, the strategic placement of strong electron-withdrawing groups, such as the nitro (NO₂) group, dramatically alters this landscape, enabling a distinct two-step addition-elimination pathway known as the SNAr mechanism.[3][4]

Step 1 (Rate-Determining): Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]

Step 2 (Fast): Elimination of the Leaving Group The aromaticity of the ring is restored in a rapid second step, where the leaving group (the halide ion) is expelled.[4]

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Pillar 1: The Activating Power of the Nitro Group

The presence, number, and position of nitro groups are the most dominant factors influencing the reactivity of the aromatic ring towards nucleophilic attack.

Why Position Matters: Ortho/Para vs. Meta For the SNAr reaction to be feasible, an electron-withdrawing group must be positioned ortho or para to the halogen leaving group.[3][5] This specific arrangement is crucial because it allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, thereby stabilizing this high-energy intermediate.[3][6] When the nitro group is in the meta position, this resonance stabilization is not possible, and the compound is consequently far less reactive.[5]

The greater the number of ortho and para nitro groups, the greater the stabilization of the intermediate and the faster the reaction.[3][7] For instance, 2,4-dinitrochlorobenzene is significantly more reactive than p-nitrochlorobenzene.[7]

Resonance_Stabilization cluster_ortho_para Ortho/Para Nitro Group cluster_meta Meta Nitro Group OP_Attack Nucleophilic Attack at C-X OP_Intermediate Meisenheimer Complex Formed OP_Attack->OP_Intermediate OP_Resonance Negative charge delocalized onto NO2 group OP_Intermediate->OP_Resonance OP_Stabilization Intermediate is Stabilized OP_Resonance->OP_Stabilization OP_Reaction Fast Reaction Rate OP_Stabilization->OP_Reaction M_Attack Nucleophilic Attack at C-X M_Intermediate Meisenheimer Complex Formed M_Attack->M_Intermediate M_No_Resonance Negative charge NOT delocalized onto NO2 group M_Intermediate->M_No_Resonance M_Destabilization Intermediate is Not Stabilized M_No_Resonance->M_Destabilization M_No_Reaction Very Slow or No Reaction M_Destabilization->M_No_Reaction

Caption: Positional effect of the nitro group on intermediate stabilization.

Pillar 2: The Halogen's Role—A Departure from Convention

In SN1 and SN2 reactions, the C-X bond strength is paramount, leading to a reactivity trend of I > Br > Cl > F. In nucleophilic aromatic substitution, this trend is inverted: F > Cl > Br > I .[4][8]

This counter-intuitive order is a direct consequence of the SNAr mechanism's rate-determining step. The initial attack of the nucleophile is the bottleneck, not the expulsion of the leaving group.[4] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to more electrophilic (electron-poor) and thus more susceptible to nucleophilic attack. This powerful inductive stabilization of the transition state and the Meisenheimer complex outweighs fluorine's poor leaving group ability due to its strong carbon-fluorine bond.[4]

Pillar 3: The Subtle Influence of the Methyl Group

The methyl group (CH₃) is a weak electron-donating group. In the context of SNAr, which is favored by electron-withdrawing properties, the methyl group has a slight deactivating effect compared to a non-methylated analogue (e.g., chloronitrobenzene). It can also exert minor steric hindrance, particularly if positioned ortho to the site of attack. However, its influence is generally minor compared to the powerful activating effects of the nitro groups.

Comparative Reactivity Data

The principles outlined above allow us to predict the relative reactivity of various halogenated nitrotoluene isomers. The following table summarizes these predictions, which are consistent with kinetic data observed for analogous substituted nitrobenzenes.[9][10]

CompoundHalogen PositionNitro Group Position(s)Predicted Relative ReactivityRationale
1-Chloro-2,4-dinitrotoluene C1C2 (ortho), C4 (para)Very HighActivated by two nitro groups, both in activating positions.
4-Chloro-3,5-dinitrotoluene C4C3 (meta), C5 (meta)Very LowNo resonance stabilization from either meta-positioned nitro group.
2-Chloro-4-nitrotoluene C2C4 (para)HighStrong activation from the para-nitro group.
4-Chloro-2-nitrotoluene C4C2 (ortho)HighStrong activation from the ortho-nitro group.
2-Chloro-3-nitrotoluene C2C3 (meta)LowNo resonance stabilization from the meta-nitro group.
2-Chloro-5-nitrotoluene C2C5 (meta)LowNo resonance stabilization from the meta-nitro group.
4-Chloro-3-nitrotoluene C4C3 (ortho)HighStrong activation from the ortho-nitro group.

Note: Direct kinetic comparisons between ortho and para isomers (e.g., 2-chloro-4-nitrotoluene vs. 4-chloro-2-nitrotoluene) can be complex and solvent-dependent, but both are highly reactive compared to meta-activated isomers.[11]

Experimental Protocol: A Framework for Empirical Comparison

To empirically validate these reactivity trends, a standardized kinetic experiment is essential. This protocol ensures a self-validating system for comparing the reaction rates of different isomers.

Objective: To determine the relative rate of nucleophilic aromatic substitution for various chloronitrotoluene isomers with piperidine.

Materials:

  • Chloronitrotoluene isomers (e.g., 2-chloro-4-nitrotoluene, 4-chloro-2-nitrotoluene, 2-chloro-3-nitrotoluene)

  • Piperidine (nucleophile)

  • Dimethyl Sulfoxide (DMSO, aprotic polar solvent)

  • Dodecane (internal standard for GC analysis)

  • Reaction vials, magnetic stirrer, heating block/oil bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or GC-Mass Spectrometer (GC-MS)

Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of each chloronitrotoluene isomer in DMSO containing a known concentration (e.g., 0.05 M) of dodecane as an internal standard.

    • Prepare a 1.0 M solution of piperidine in DMSO.

  • Reaction Setup:

    • In a temperature-controlled reaction vial maintained at 50°C (or a suitable temperature), place 1.0 mL of the chloronitrotoluene/internal standard stock solution.

    • Allow the solution to thermally equilibrate for 5 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding 1.0 mL of the 1.0 M piperidine solution. This results in final concentrations of 0.05 M substrate and 0.5 M nucleophile. Start a timer immediately.

    • At predetermined time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by diluting it into 1.0 mL of cold water containing a small amount of acid (e.g., 0.1 M HCl) to neutralize the piperidine.

  • Sample Analysis:

    • Extract the quenched sample with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC-FID or GC-MS.

    • Quantify the concentration of the remaining chloronitrotoluene substrate relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

    • For a pseudo-first-order reaction (with a large excess of nucleophile), the plot should be linear. The negative of the slope gives the pseudo-first-order rate constant, k'.

    • Compare the k' values obtained for each isomer to determine their relative reactivity.

Experimental_Workflow A Prepare Stock Solutions (Substrate + Internal Standard in DMSO) B Equilibrate Substrate Solution in Reaction Vial at 50°C A->B C Initiate Reaction (Add Piperidine Solution) B->C D Timed Sampling (Withdraw Aliquots at t = 5, 15, 30... min) C->D E Quench Aliquot (Dilute in Acidified Water) D->E F Extract with Organic Solvent E->F G Analyze by GC-MS F->G H Data Processing (Plot ln[Substrate] vs. Time) G->H I Determine Rate Constant (k') and Compare Isomers H->I

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion

The reactivity of halogenated nitrotoluene derivatives in nucleophilic aromatic substitution is a predictable and logical outcome of fundamental electronic principles. Reactivity is maximized when:

  • Nitro groups are present in the ortho and/or para positions relative to the halogen, providing crucial resonance stabilization to the Meisenheimer complex.

  • The halogen is fluorine , due to its high electronegativity, which enhances the electrophilicity of the reaction center.

Conversely, reactivity is minimal when nitro groups are in the meta position. By understanding these core tenets, researchers can intelligently select substrates, design synthetic routes, and anticipate reaction outcomes with a high degree of confidence, accelerating the pace of discovery and development.

References

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Link

  • Scribd. Exp.6-Alkyl and Aryl Halides. Link

  • ResearchGate. Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. Link

  • UoD. Nucleophilic Aromatic Substitution. Link

  • ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Link

  • Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Link

  • ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Link

  • Aakash Institute. p-chloronitrobenzene undergoes nucleophilic substitution faster than chlorobenzene. Give reason. Link

  • Royal Society of Chemistry. Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base. Link

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Google Patents. Method for synthesizing 2-amino-3-nitrotoluene. Link

  • SciSpace. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Link

  • Shaalaa.com. Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason. Link

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Link

  • ResearchGate. Comparison of reactivity of different aryl halides. Link

  • Semantic Scholar. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Link

  • Google Patents. Process for preparing 2-amino-5-nitrotoluene. Link

  • Chemistry LibreTexts. 16.15: Orientation Effects in Substituted Benzenes. Link

  • ResearchGate. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Link

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Link

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Link

  • Chemistry LibreTexts. 14.7: Aryl Halides. Link

  • eScholarship. Investigations of First-Row Metal Reactivities with Aryl Halides: Elementary Steps and Catalytic Cross-Couplings. Link

  • National Center for Biotechnology Information. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Link

  • ResearchGate. Direct Reductive Coupling of Nitro Compounds for the Synthesis of Advanced Amines. Link

  • Vaia. Nitration of toluene. Link

  • Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromo-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. The compound 1,3-Dibromo-5-methyl-2-nitrobenzene, a halogenated nitroaromatic, is a valuable building block in organic synthesis. However, its chemical structure necessitates a rigorous and informed approach to its disposal. This guide provides a direct, procedural framework for managing this chemical waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a clear understanding of the risks. 1,3-Dibromo-5-methyl-2-nitrobenzene is not a benign substance; its hazard profile is dictated by the functional groups on the benzene ring. The presence of bromine atoms classifies it as a halogenated compound, while the nitro group imparts significant toxicological properties.

This compound is categorized as harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin and eye irritation.[2][3][4] The primary operational risk during handling and disposal is the generation of airborne dust or aerosols, which can lead to respiratory irritation and systemic exposure.[3] Environmentally, many nitroaromatic compounds are toxic to aquatic life and can persist, making it imperative to prevent their release into drains or the environment.[5]

Table 1: Summary of Key Hazards

Hazard TypeDescriptionPrimary Mitigation Strategy
Health Hazards Harmful if swallowed, inhaled, or in contact with skin.[1] Causes serious eye and skin irritation.[2][4] May cause respiratory irritation.[1][2]Use appropriate Personal Protective Equipment (PPE) and handle only within a certified chemical fume hood.
Physical Hazards Solid powder, combustible.[1][2] Hazardous decomposition products, including nitrogen oxides (NOx) and hydrogen bromide gas, can be generated under fire conditions.[2][3]Store away from heat, open flames, and ignition sources.[2] Use non-sparking tools for handling.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects. Must not be allowed to enter the environment.[2][5]Contain all waste in sealed, labeled containers. Never dispose of down the drain.

Pre-Disposal Safety & Handling: Setting the Stage for Safety

Before the first gram of waste is handled, the proper safety infrastructure must be in place. This is a non-negotiable prerequisite for any laboratory working with this class of chemicals.

Engineering Controls

All handling and preparation of 1,3-Dibromo-5-methyl-2-nitrobenzene for disposal must be conducted in a certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure by containing dust and potential vapors. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Gloves: Nitrile rubber gloves are recommended.[1] Always check for tears or punctures before use and dispose of them immediately after handling.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[1][2][4]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator is necessary.[6][7]

Chemical Incompatibility

To prevent dangerous reactions within the waste container, 1,3-Dibromo-5-methyl-2-nitrobenzene waste must be stored away from incompatible materials. The primary incompatibilities are strong oxidizing agents and strong bases .[2][8] Co-mingling this waste with such chemicals can lead to exothermic reactions, gas generation, or fire.

Step-by-Step Disposal Protocol

This protocol outlines the self-validating system for the safe disposal of 1,3-Dibromo-5-methyl-2-nitrobenzene from the point of generation to its final removal from the laboratory.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of compliant chemical waste management. The cost and method of disposal are directly tied to the waste stream's classification.

  • Action: Designate a specific waste container for "Halogenated Organic Solid Waste."

  • Causality: 1,3-Dibromo-5-methyl-2-nitrobenzene is a brominated organic compound. Halogenated waste streams are treated differently than non-halogenated ones and are often incinerated at high temperatures.[9] Mixing them with non-halogenated solvents, which might otherwise be recycled as fuel, leads to cross-contamination and significantly increases disposal costs.[9][10]

Step 2: Containerization

The integrity of the waste container is critical to prevent leaks and exposure.

  • Action: Select a sturdy, leak-proof container with a tightly sealing lid that is compatible with the chemical.[10][11] High-density polyethylene (HDPE) or glass containers are suitable.

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste.[10]

  • Causality: Pre-labeling ensures that the container's contents are never unknown, a critical safety and regulatory requirement. The label must clearly state the full chemical name: "1,3-Dibromo-5-methyl-2-nitrobenzene."

Step 3: Waste Transfer and Storage

Transferring the chemical waste into its designated container is a point of high potential exposure.

  • Action: Inside a fume hood, carefully transfer the solid waste into the labeled container using a spatula or scoop. Avoid any actions that could create dust. If cleaning residual powder from glassware, use a small amount of a compatible solvent (like acetone) to wet the material before transferring it to the container.[8]

  • Action: Do not fill the container more than 75-90% of its capacity.[10][12][13]

  • Causality: Leaving adequate headspace prevents pressure buildup and makes handling safer for both laboratory personnel and waste technicians.

  • Action: Securely close the container lid.[2][10] Store the container in a designated, secondary containment bin within a satellite accumulation area. This area should be clearly marked and away from incompatible chemicals.[2]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's certified channels.

  • Action: Once the container is full or waste is no longer being generated, contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal, state, and local regulations, ensuring "cradle-to-grave" responsibility is maintained.[7][11] Never use a private or municipal waste contractor.

Emergency Procedures: Spill and Exposure

Accidents require a calm and prepared response.

  • Small Spill Cleanup:

    • Ensure all non-essential personnel evacuate the immediate area.

    • Remove all sources of ignition.[2][8]

    • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material. To avoid creating dust, you can dampen the solid spill material with a solvent like acetone before sweeping.[8]

    • Carefully sweep the dampened material into the designated hazardous waste container.[2][3]

    • Clean the spill area with soap and water.[8]

    • Place all contaminated cleaning materials into a sealed, labeled bag for disposal with the chemical waste.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and seek medical attention if irritation occurs.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe and compliant disposal of 1,3-Dibromo-5-methyl-2-nitrobenzene.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.